Calcitriol-d6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H44O3 |
|---|---|
分子量 |
422.7 g/mol |
IUPAC 名称 |
(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24?,25+,27-/m1/s1/i17D2,22D,25D,28D,29D |
InChI 键 |
GMRQFYUYWCNGIN-FZHWRFSBSA-N |
手性 SMILES |
[2H][C@]1(C/C(=C/C=C/2\CCC[C@]3(C2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)/C(=C)[C@@](C1([2H])[2H])([2H])O[2H])O[2H] |
规范 SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
产品来源 |
United States |
Foundational & Exploratory
What is Calcitriol-d6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Calcitriol-d6, its core properties, and its principal application in scientific research. The document details its chemical characteristics, its critical role as an internal standard in analytical chemistry, and the broader context of Calcitriol's biological signaling pathways.
Introduction to this compound
This compound is the deuterated form of Calcitriol, the hormonally active metabolite of Vitamin D3. In this compound, six hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of endogenous Calcitriol in biological matrices by mass spectrometry.[1][2] Calcitriol itself is a crucial hormone that plays a central role in calcium and phosphorus homeostasis, bone metabolism, and the regulation of various cellular processes, including cell growth and differentiation.[3]
The primary utility of this compound in a research setting is to ensure the accuracy and precision of quantitative analyses of Calcitriol.[1][2] Due to its structural and chemical similarity to Calcitriol, this compound behaves almost identically during sample preparation and analysis, but its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer.
Physicochemical Properties
The fundamental properties of Calcitriol and this compound are summarized below. The key distinction lies in the molecular weight, which is a direct result of the deuterium labeling.
| Property | Calcitriol | This compound |
| Chemical Formula | C27H44O3 | C27H38D6O3 |
| Molecular Weight | 416.64 g/mol | 422.7 g/mol |
| CAS Number | 32222-06-3 | 78782-99-7 |
| Synonyms | 1,25-Dihydroxyvitamin D3, Rocaltrol | 1,25-dihydroxy Cholecalciferol-d6, 1α,25-dihydroxy Vitamin D3-d6 |
Primary Research Application: Internal Standard for Mass Spectrometry
The quantification of Calcitriol in biological samples, such as serum and plasma, presents analytical challenges due to its low endogenous concentrations (in the pg/mL range).[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity.[5][6][7] In this context, this compound serves as an indispensable tool.
Role in Quantitative Analysis
As an internal standard, a known amount of this compound is added to each sample at the beginning of the analytical workflow. It co-elutes with the endogenous Calcitriol during chromatography and is detected by the mass spectrometer. The ratio of the signal from Calcitriol to the signal from this compound is used to calculate the concentration of Calcitriol in the original sample. This ratiometric approach corrects for any sample loss during preparation and for variations in instrument response, thereby enhancing the reliability of the results.
Experimental Workflow for Calcitriol Quantification
The following diagram illustrates a typical workflow for the quantification of Calcitriol in a biological sample using this compound as an internal standard.
Detailed Experimental Protocols
The following tables summarize key parameters from published LC-MS/MS methods that utilize this compound for the quantification of Calcitriol.
Sample Preparation Methodologies
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Human Serum |
| Sample Volume | 500 µL | 220 µL |
| Internal Standard | This compound | 1α,25(OH)2D3-d3 |
| Extraction Technique | Solid Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Derivatization | With 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Not specified |
| Reference | [8] | [9] |
LC-MS/MS Parameters
| Parameter | Method 1 | Method 2 |
| LC System | Waters Acquity UPLC | ACQUITY UPLC |
| Column | Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µ) | Not specified |
| Mobile Phase | Acetonitrile and 4.0 mM ammonium trifluoroacetate (gradient) | Water/methanol (50/50%) |
| MS System | Waters Xevo TQ-S triple quadrupole | Waters Xevo TQ-S |
| Ionization Mode | Positive Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Calcitriol) | m/z 574.4 > 314.158 | Not specified |
| MRM Transition (this compound) | m/z 580.4 > 314.136 | Not specified |
| Reference | [8] | [9] |
Method Validation Data
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5–200 pg/mL | 1 ng/mL to 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9993 |
| Precision (CV%) | < 15% | 3.3 - 9.6% |
| Accuracy | Within ±15% | Within 11% of specified concentration |
| Reference | [8] | [10] |
Calcitriol Signaling Pathways
Understanding the biological context in which Calcitriol operates is crucial for researchers. Calcitriol exerts its effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The genomic actions of Calcitriol are mediated by the Vitamin D Receptor (VDR), a nuclear receptor.[11][12][13] Upon binding to Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3][13] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[14] This pathway is central to the long-term physiological effects of Calcitriol.
Non-Genomic Signaling Pathway
Calcitriol can also elicit rapid, non-genomic responses. These are initiated by the binding of Calcitriol to a membrane-associated VDR, leading to the activation of second messenger systems, such as protein kinase C and the release of intracellular calcium. These rapid actions do not require gene transcription and are involved in more immediate cellular responses.
Conclusion
This compound is an essential tool for researchers in a variety of fields, from clinical chemistry to endocrinology and pharmaceutical development. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Calcitriol, a hormone with profound physiological effects. A thorough understanding of both the analytical methodologies employing this compound and the biological pathways of Calcitriol is fundamental for advancing research in Vitamin D metabolism and its role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. hexonsynth.com [hexonsynth.com]
- 3. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbio.com [ijbio.com]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 14. researchgate.net [researchgate.net]
Synthesis and Isotopic Purity of Calcitriol-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Calcitriol-d6, a deuterated analog of the active form of vitamin D3. This compound is a critical internal standard for the accurate quantification of Calcitriol in biological matrices by mass spectrometry, playing a vital role in pharmacokinetic and metabolic studies. This document outlines a robust semi-synthetic approach starting from vitamin D2, details the necessary experimental protocols, and discusses the analytical methods for confirming its high isotopic enrichment.
Synthesis of 26,27-Hexadeutero Calcitriol (this compound)
The synthesis of this compound can be efficiently achieved through a semi-synthetic route starting from the readily available vitamin D2. The key strategic element of this pathway is the late-stage introduction of the deuterium labels via a Grignard reaction with deuterated methyl magnesium iodide (CD3MgI). This approach allows for an integrated synthesis of both Calcitriol and its deuterated analog from a common intermediate.
A recently developed practical synthesis of 26,27-Hexadeutero calcitriol was accomplished with a 48% yield from a key hub intermediate derived from vitamin D2[1][2]. The overall synthesis involves several key transformations, including protection of the triene system, ozonolysis of the side chain, 1α-hydroxylation, and finally, the construction of the deuterated side chain followed by deprotection and photoisomerization[1][2].
Synthetic Pathway Overview
The synthesis commences with the protection and modification of the vitamin D2 molecule to form a suitable intermediate, often referred to as a hub intermediate, which possesses the A, C, and D rings with the correct stereochemistry and functional groups amenable to the introduction of the side chain. The final steps of the synthesis are dedicated to the construction of the deuterated side chain and the concluding deprotection and isomerization steps to yield the final this compound molecule.
Experimental Protocol: Key Steps
The following protocol is a synthesized representation of the key steps for the synthesis of 26,27-Hexadeutero Calcitriol from a suitable hub intermediate (an ester precursor).
Step 1: Grignard Reaction for Deuterated Side Chain Construction
-
Preparation of Deuterated Grignard Reagent: In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of deuterated methyl iodide (CD3I) in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle stirring. The reaction is typically initiated with gentle heating and then maintained at room temperature until the magnesium is consumed.
-
Reaction with the Hub Intermediate: The prepared Grignard reagent (CD3MgI) is cooled in an ice bath. A solution of the hub intermediate ester in anhydrous tetrahydrofuran (THF) is added dropwise to the Grignard reagent.
-
Reaction Monitoring and Quenching: The reaction mixture is stirred at 0°C for approximately 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours[2]. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
-
Work-up: The quenched reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude protected this compound precursor.
Step 2: Deprotection
-
Silyl Ether Cleavage: The crude protected precursor is dissolved in anhydrous THF. A solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1M) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 8-24 hours, depending on the specific protecting groups used[2]. The progress of the deprotection is monitored by TLC.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to yield the pre-isomer of this compound.
Step 3: Photoisomerization
-
Reaction Setup: The purified pre-isomer of this compound is dissolved in a suitable solvent such as methanol, containing a triplet sensitizer like 9-acetylanthracene[2]. The solution is placed in a photochemical reactor equipped with a high-pressure mercury lamp and a cooling system to maintain a low temperature (e.g., -5 to 0°C).
-
Irradiation: The solution is purged with argon and then irradiated with the mercury lamp. The reaction is monitored by high-performance liquid chromatography (HPLC).
-
Purification: Once the desired conversion is achieved, the solvent is evaporated, and the residue is purified by preparative HPLC to afford pure this compound.
Isotopic Purity of this compound
The isotopic purity of this compound is a critical quality attribute, as it directly impacts its utility as an internal standard. The goal is to have the highest possible incorporation of deuterium at the target positions (C26 and C27) and minimal amounts of lower-deuterated and non-deuterated species. Commercially available this compound is often cited as having an isotopic purity of ≥99% for all deuterated forms (d1-d6).
Quantitative Data on Isotopic Distribution
The following table illustrates a typical, albeit hypothetical, isotopic distribution for a batch of synthesized this compound as determined by high-resolution mass spectrometry. Actual values will vary between synthesis batches.
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (unlabeled) | +0 | < 0.1 |
| d1 | +1 | < 0.5 |
| d2 | +2 | < 1.0 |
| d3 | +3 | ~ 2.0 |
| d4 | +4 | ~ 5.0 |
| d5 | +5 | ~ 15.0 |
| d6 | +6 | > 75.0 |
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of this compound is typically determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
2.2.1. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]+.
-
Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (d0 to d6) are measured. The isotopic distribution is then calculated by comparing the peak areas of each isotopologue.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Analysis:
-
Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl3 or acetone-d6).
-
Data Acquisition: A high-field ¹H NMR spectrum is acquired.
-
Data Analysis: The absence or significant reduction of the proton signals corresponding to the methyl groups at positions C26 and C27 confirms successful deuteration. The integration of any residual proton signals in this region, relative to a non-deuterated proton signal in the molecule, can provide a quantitative measure of the isotopic purity.
-
-
²H NMR Analysis:
-
Sample Preparation: A concentrated solution of the this compound sample is prepared in a protonated solvent.
-
Data Acquisition: A ²H NMR spectrum is acquired.
-
Data Analysis: The presence of a signal in the region corresponding to the C26 and C27 methyl groups directly confirms the incorporation of deuterium.
-
Conclusion
The semi-synthetic route to this compound from vitamin D2 provides an efficient and scalable method for the production of this essential internal standard. The late-stage introduction of deuterium atoms via a Grignard reaction is a key feature of this synthetic strategy. Rigorous analytical characterization using high-resolution mass spectrometry and NMR spectroscopy is imperative to confirm the chemical identity and, most importantly, the high isotopic purity of the final product, ensuring its suitability for sensitive bioanalytical applications.
References
A Comprehensive Technical Guide to the Stability and Storage of Calcitriol-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Calcitriol-d6. The information presented herein is crucial for ensuring the integrity and accuracy of research, development, and analytical applications involving this deuterated active form of vitamin D3. This guide synthesizes available data on the stability of calcitriol and its analogs, outlines detailed experimental protocols for stability assessment, and illustrates key biological and experimental pathways.
Core Stability Profile and Storage Recommendations
This compound, like its non-deuterated counterpart, is a sensitive molecule requiring careful handling and storage to prevent degradation. The primary factors influencing its stability are light, temperature, and oxygen. While specific quantitative stability data for this compound is limited in publicly available literature, the stability profile of calcitriol provides a strong foundation for its handling.
Storage Conditions:
For optimal stability, this compound should be stored as a solid under the following conditions:
| Condition | Temperature | Atmosphere | Light Condition |
| Long-term Storage | -20°C or colder | Inert gas (e.g., Argon, Nitrogen) | Protected from light (e.g., in amber vials) |
| Short-term Storage | 4°C | Inert gas | Protected from light |
Solution Stability:
Solutions of this compound are known to be less stable than the solid form and should be freshly prepared for immediate use. If short-term storage of a solution is necessary, it should be stored at -20°C or colder in a tightly sealed, light-protected container under an inert atmosphere.
Quantitative Stability Data (Inferred from Calcitriol and Vitamin D Analogs)
The following tables summarize the known degradation patterns of calcitriol and other vitamin D analogs under various stress conditions. This data serves as a critical reference for understanding the potential degradation of this compound.
Table 1: Summary of Forced Degradation Studies on Vitamin D Analogs
| Stress Condition | Reagents and Conditions | Observed Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Significant degradation | Isotachysterol and other isomers |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Minimal degradation | |
| Oxidation | 3-30% H₂O₂ at room temperature for 24 hours | Significant degradation | Various oxidized products, including epoxides and ketones |
| Thermal Degradation | 60-80°C for up to 24 hours | Isomerization | Pre-calcitriol, tachysterol, lumisterol |
| Photodegradation (UV) | Exposure to UV light (e.g., 254 nm or broad spectrum) | Rapid and extensive degradation | 5,6-trans-Calcitriol, suprasterol I, suprasterol II, tachysterol, lumisterol |
| Photodegradation (Visible) | Exposure to intense visible light | Slower but significant degradation over time | Similar to UV degradation products |
Degradation Pathways
The primary degradation pathways for calcitriol, and by extension this compound, are isomerization and oxidation, primarily induced by light and heat.
Photodegradation and Thermal Isomerization
Exposure to light, particularly UV radiation, is the most significant factor in the degradation of calcitriol. The conjugated triene system in the molecule is highly susceptible to photoisomerization. Thermal stress can also induce isomerization, leading to a loss of biological activity.
Caption: Photodegradation and thermal isomerization pathways of Calcitriol.
Oxidative Degradation
The double bonds in the calcitriol molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This leads to the formation of various epoxides, ketones, and other oxygenated derivatives, resulting in a loss of potency.
Experimental Protocols for Stability Testing
A robust, stability-indicating analytical method is essential for accurately assessing the stability of this compound. The following protocols are based on established methods for calcitriol and other vitamin D analogs.
Stability-Indicating HPLC-UV Method
This method is designed to separate the intact this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 100 µg/mL).
-
Protect the solution from light at all times.
Forced Degradation Study Protocol
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.
General Procedure:
-
Prepare solutions of this compound (e.g., 100 µg/mL) in appropriate solvents.
-
Expose the solutions to the stress conditions outlined in Table 1.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by the stability-indicating HPLC-UV method.
-
Analyze a non-degraded control sample for comparison.
Workflow for a Forced Degradation Study:
Caption: A typical workflow for conducting forced degradation studies.
LC-MS/MS for Degradation Product Identification
For the structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.
Typical LC-MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Product Ion Scan for identification |
| Collision Energy | Optimized for fragmentation of this compound and its expected degradants |
Calcitriol Signaling Pathway
Understanding the biological context of this compound is essential for its application in research. Calcitriol exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.
Caption: The genomic signaling pathway of Calcitriol.
Conclusion
The stability of this compound is paramount for its effective use in scientific research and drug development. This guide provides a comprehensive framework for understanding its stability profile, recommended storage conditions, and the experimental procedures necessary for its assessment. By adhering to these guidelines, researchers can ensure the quality and reliability of their studies involving this important deuterated compound. It is strongly recommended to perform in-house stability studies for specific formulations and applications to establish appropriate shelf-life and storage conditions.
The Gold Standard: A Technical Guide to Deuterium-Labeled Standards in Steroid Hormone Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterium-labeled standards in the precise and accurate quantification of steroid hormones. Isotope dilution mass spectrometry, utilizing these stable isotope-labeled internal standards, has become the gold standard for endogenous steroid analysis, offering unparalleled specificity and sensitivity.[1] This document provides a comprehensive overview of the core principles, detailed experimental protocols, and data presentation for robust steroid hormone analysis.
Core Principles of Isotopic Labeling
Isotopic labeling involves the incorporation of stable isotopes, most commonly deuterium (²H), into the molecular structure of a steroid.[1] These labeled steroids serve as ideal internal standards for quantitative analysis by mass spectrometry (MS).[] Because they are chemically identical to their endogenous counterparts, they exhibit similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1]
The key differentiator is their increased mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the endogenous analyte and the labeled internal standard.[1] This principle, known as isotope dilution, is fundamental to correcting for variations in sample recovery, matrix effects, and instrument response, thereby ensuring highly accurate quantification.[1] Researchers often prefer deuterated internal standards for this purpose.
Experimental Workflows and Protocols
The analysis of steroid hormones using deuterium-labeled standards typically involves a multi-step workflow from sample preparation to data acquisition. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique, valued for its high specificity and sensitivity.[3]
A general workflow for steroid hormone analysis is depicted below:
Caption: General experimental workflow for steroid hormone analysis.
Detailed Experimental Protocol: LC-MS/MS Analysis of Steroid Hormones in Human Serum
This protocol provides a detailed methodology for the simultaneous profiling of a comprehensive panel of steroid hormones in human serum using LC-MS/MS.[3]
1. Sample Pre-treatment:
-
Thaw serum samples and the deuterium-labeled internal standard working solution on ice.
-
Vortex each to ensure homogeneity.[3]
-
Aliquot 100 µL of each serum sample, calibrator, and quality control sample into the wells of a 96-well plate.[3]
2. Internal Standard Spiking and Protein Precipitation:
-
Add 10 µL of the internal standard working solution (containing a mix of deuterium-labeled steroids) to each well.[3]
-
Add 200 µL of acetonitrile to each well to precipitate proteins.[3]
-
Mix thoroughly by vortexing for 1 minute.[3]
3. Supported Liquid Extraction (SLE):
-
Load the entire contents of each well onto a 96-well SLE plate.[3]
-
Allow the samples to absorb into the sorbent for 5 minutes.[3]
-
Place a 96-well collection plate underneath the SLE plate.
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each well of the SLE plate and allow it to percolate through by gravity for elution.[3]
4. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.[3]
-
Seal the plate and vortex for 1 minute.[3]
5. LC-MS/MS Analysis:
-
The plate is now ready for injection into the LC-MS/MS system.[3]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[3]
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
The specific chromatographic conditions (e.g., column, mobile phases, gradient) and mass spectrometry parameters (e.g., SRM transitions, collision energies) need to be optimized for the specific panel of steroids being analyzed.
Quantitative Data
The use of deuterium-labeled internal standards allows for the generation of precise and accurate quantitative data. The following tables summarize typical lower limits of quantification (LLOQ) and selective reaction monitoring (SRM) transitions for a panel of steroid hormones.
Table 1: Lower Limits of Quantification (LLOQ) for a Panel of Steroids
| Steroid Hormone | LLOQ (ng/mL) |
| Cortisol | 1 |
| Cortisone | 0.5 |
| 11-Deoxycortisol | 0.1 |
| Androstenedione | 0.05 |
| Testosterone | 0.05 |
| Dehydroepiandrosterone (DHEA) | 0.2 |
| 17-OH Progesterone | 0.1 |
| Progesterone | 0.05 |
| Estradiol | 0.005 |
Note: These values are representative and may vary depending on the specific instrumentation and methodology used.[4]
Table 2: Selective Reaction Monitoring (SRM) Transitions for Steroid Hormones and their Deuterium-Labeled Standards [5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Labeled Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.3 | 121.1 | d4-Cortisol | 367.3 | 121.1 |
| Cortisone | 361.3 | 163.1 | d7-Cortisone | 368.3 | 163.1 |
| 11-Deoxycortisol | 347.3 | 97.0 | d5-11-Deoxycortisol | 352.3 | 100.1 |
| Androstenedione | 287.3 | 97.0 | d7-Androstenedione | 294.3 | 100.1 |
| Testosterone | 289.3 | 97.0 | d5-Testosterone | 294.3 | 100.1 |
| DHEAS | 367.2 | 96.9 | d5-DHEAS | 372.2 | 98 |
| 17-OH Progesterone | 331.3 | 97.0 | d8-17-OH Progesterone | 339.3 | 100.1 |
| Progesterone | 315.3 | 97.0 | d9-Progesterone | 324.3 | 100.1 |
Steroid Hormone Signaling Pathways
Steroid hormones exert their effects through various signaling pathways, primarily by binding to intracellular receptors that act as ligand-activated transcription factors.[6] These receptors then modulate gene expression.[7]
Classical (Genomic) Signaling Pathway
In the classical pathway, steroid hormones diffuse across the cell membrane and bind to their specific receptors in the cytoplasm or nucleus.[6][7] This binding displaces heat shock proteins, leading to receptor dimerization and translocation into the nucleus.[6] The receptor-hormone complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.[6]
Caption: Classical genomic steroid hormone signaling pathway.
Non-Genomic Signaling Pathway
Steroid hormones can also elicit rapid cellular responses through non-genomic pathways.[8] These actions are too quick to be explained by changes in gene expression and often involve the activation of membrane-associated receptors and intracellular signaling cascades, such as mitogen-activated protein kinases (MAPKs).[6][8]
Caption: Non-genomic steroid hormone signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Frontiers | Steroid hormone signaling: multifaceted support of testicular function [frontiersin.org]
- 7. longdom.org [longdom.org]
- 8. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to isotope dilution mass spectrometry using Calcitriol-d6
An In-depth Technical Guide to Isotope Dilution Mass Spectrometry Using Calcitriol-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and application of isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Calcitriol, the biologically active form of vitamin D. It details the use of this compound as an internal standard to ensure analytical accuracy and precision. This guide is intended for researchers, scientists, and drug development professionals who are involved in the measurement of vitamin D metabolites.
Introduction to Calcitriol and its Significance
Calcitriol, also known as 1α,25-dihydroxyvitamin D3, is a steroid hormone that plays a critical role in calcium and phosphate homeostasis.[1][2] It is the most potent metabolite of vitamin D and is essential for bone health, immune function, and cellular differentiation.[2][3][4] The synthesis of Calcitriol from vitamin D occurs through a two-step hydroxylation process, first in the liver to produce 25-hydroxyvitamin D (calcifediol), and then in the kidneys to form the active Calcitriol.[1][2][4] Given its low circulating concentrations and potent biological activity, accurate and precise quantification of Calcitriol is crucial for both clinical diagnostics and research.
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances.[5] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample.[5][6][7] This internal standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment.
By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be determined with high accuracy.[5][6] This method effectively corrects for sample loss during preparation and variations in instrument response, making it a definitive method in analytical chemistry.[5]
This compound as the Internal Standard
For the quantification of Calcitriol, deuterated Calcitriol (this compound) is the preferred internal standard.[8][9][10] this compound has the same chemical properties as Calcitriol, ensuring that it behaves identically during sample extraction, purification, and ionization.[9] However, its increased mass due to the six deuterium atoms allows it to be distinguished from the endogenous Calcitriol by the mass spectrometer.
Chemical Information for this compound:
| Property | Value |
| CAS Number | 78782-99-7[8][10] |
| Molecular Formula | C₂₇H₃₈D₆O₃[8][10] |
| Molecular Weight | 422.7 g/mol [8] |
| Synonyms | 1,25-dihydroxy Cholecalciferol-d6, 1α,25-dihydroxy Vitamin D3-d6[8] |
Experimental Protocol: Quantification of Calcitriol using this compound by LC-MS/MS
The following is a detailed methodology for the quantification of Calcitriol in human plasma or serum using IDMS with this compound as the internal standard. This protocol is a synthesis of established methods and best practices.[11][12][13]
Materials and Reagents
-
Calcitriol analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, isopropanol, hexane, and water
-
Formic acid
-
Ammonium trifluoroacetate
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)
-
Human plasma/serum samples
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
Sample Preparation
Sample preparation is a critical step to remove interfering substances from the biological matrix.[14]
-
Spiking with Internal Standard: To 500 µL of plasma or serum, add a known amount (e.g., 25 µL of a 100 ng/mL solution) of this compound.[11] Vortex for 30 seconds.
-
Protein Precipitation: Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.[11] Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 10°C to pellet the precipitated proteins.[11]
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.[11]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water to remove polar interferences.[11]
-
Dry the cartridge under a stream of nitrogen for 30 seconds.[11]
-
Elute the Calcitriol and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume (e.g., 300 µL) of the initial mobile phase (e.g., 60:40 acetonitrile:4mM ammonium trifluoroacetate).[11]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) or equivalent.[11]
-
Mobile Phase A: Acetonitrile[11]
-
Mobile Phase B: 4mM Ammonium Trifluoroacetate in water[11]
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, ramping up to a high percentage of mobile phase A to elute the analytes.
-
Flow Rate: 0.2 mL/min[11]
-
Injection Volume: 10 µL[11]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Calcitriol: The specific precursor to product ion transition needs to be optimized for the instrument used. A common transition for the derivatized form is m/z 574.4 > 314.158.[11]
-
This compound: Similarly, the transition for the internal standard would be monitored, for example, m/z 580.4 > 314.136 for the derivatized form.[11]
-
-
Data Analysis and Quantification
The concentration of Calcitriol in the sample is calculated by comparing the peak area ratio of the endogenous Calcitriol to the this compound internal standard against a calibration curve prepared with known concentrations of Calcitriol and a constant concentration of this compound.
Method Validation and Performance
A robust LC-MS/MS method for Calcitriol quantification should be validated according to regulatory guidelines (e.g., FDA).[12] Key validation parameters include:
Linearity
The method should demonstrate linearity over a clinically relevant concentration range.
| Analyte | Linear Range | Correlation Coefficient (r²) |
| Calcitriol | 5 - 200 pg/mL[11] | > 0.99 |
Precision and Accuracy
Precision is assessed by the coefficient of variation (%CV), and accuracy by the percentage of recovery.
| Quality Control Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (LQC) | 5 | < 15 | < 15 | 85 - 115 |
| Medium (MQC) | 50 | < 15 | < 15 | 85 - 115 |
| High (HQC) | 150 | < 15 | < 15 | 85 - 115 |
Note: The specific values for precision and accuracy can vary between laboratories and should be established during method validation. The inter-assay precision for a similar method ranged from 3.8 – 11.4%, with accuracy ranging from 100.9% to 109.2%.[15]
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For Calcitriol, a typical LLOQ is around 5 pg/mL.[11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for Calcitriol quantification by IDMS.
Calcitriol Signaling Pathway
Caption: Simplified Calcitriol signaling pathway.
Conclusion
Isotope Dilution Mass Spectrometry using this compound as an internal standard is the gold standard for the accurate and precise quantification of Calcitriol in biological matrices. The detailed protocol and validation parameters provided in this guide offer a robust framework for researchers and drug development professionals. The inherent accuracy of IDMS is essential for understanding the physiological and pathological roles of Calcitriol and for the development of new therapeutics targeting the vitamin D signaling pathway.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clinicallab.com [clinicallab.com]
- 11. ijbio.com [ijbio.com]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
Methodological & Application
Application Note: Quantification of Calcitriol in Human Plasma using Calcitriol-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, in human plasma. The method utilizes a stable isotope-labeled internal standard, Calcitriol-d6, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust and sensitive method is suitable for clinical research and drug development applications where accurate measurement of Calcitriol is crucial. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Calcitriol is a steroid hormone that plays a critical role in calcium homeostasis, bone metabolism, and various other physiological processes.[1] Its accurate quantification in plasma is essential for studying a range of conditions, including renal disease, hypoparathyroidism, and certain cancers.[2] Due to its low circulating concentrations, typically in the picogram per milliliter (pg/mL) range, a highly sensitive and specific analytical method is required.[3] LC-MS/MS has emerged as the preferred method for this purpose, offering high selectivity and sensitivity.[2] The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[3][4]
Experimental Protocol
This protocol describes a method for the extraction and quantification of Calcitriol in human plasma using supported liquid extraction (SLE) followed by LC-MS/MS analysis.
Materials and Reagents
-
Calcitriol and this compound analytical standards
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium trifluoroacetate
-
Supported Liquid Extraction (SLE) plate (e.g., 200mg/well, 96-well plate)[2]
-
96-well collection plates
-
Plate sealer
-
Centrifuge capable of handling 96-well plates
-
Nitrogen evaporator
Sample Preparation
-
Sample Pre-treatment:
-
Thaw human plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex mix all samples for 10 seconds.
-
To 475 µL of plasma in a clean tube, add 25 µL of the appropriate standard or QC spiking solution in methanol. For blank samples, add 25 µL of methanol.[2]
-
Add 20 µL of the this compound internal standard spiking solution in methanol to all tubes.[2]
-
Add 100 µL of 10% ammonia solution and mix well.[2]
-
-
Supported Liquid Extraction (SLE):
-
Load the pre-treated samples onto the SLE plate.
-
Apply a brief vacuum pulse to initiate the flow of the sample into the sorbent.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes by adding two aliquots of 750 µL of heptane, allowing the solvent to absorb for 5 minutes after each addition.[5]
-
Apply a final pulse of vacuum to collect the eluate in a 96-well collection plate.[5]
-
-
Evaporation and Reconstitution:
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm) is suitable for separation.[3]
-
Mobile Phase A: 4.0 mM ammonium trifluoroacetate in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: A flow rate of around 0.3-0.6 mL/min is common.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry (MS):
Data Presentation
The following tables summarize typical quantitative data for a Calcitriol assay in human plasma.
Table 1: Calibration Curve for Calcitriol Analysis
| Concentration (pg/mL) | Accuracy (%) |
| 5.02 | 102.1 |
| 10.15 | 98.5 |
| 25.38 | 99.2 |
| 50.76 | 101.5 |
| 101.52 | 97.8 |
| 150.34 | 100.9 |
A linear response is typically observed over the range of 5 to 150 pg/mL with a correlation coefficient (r²) of >0.99.[3]
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| Low (LQC) | 5.021 | 5.12 | 102.0 | 4.5 |
| Medium (MQC) | 70.159 | 69.54 | 99.1 | 3.2 |
| High (HQC) | 150.340 | 152.11 | 101.2 | 2.8 |
Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[3]
Visualizations
Caption: Experimental workflow for Calcitriol analysis in human plasma.
Caption: Simplified Calcitriol signaling pathway.
References
Application Note: Solid-Phase Extraction of Calcitriol-d6 for Accurate Quantification in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (1α,25-dihydroxyvitamin D3) is the hormonally active form of vitamin D and a critical regulator of calcium homeostasis, bone metabolism, and various other physiological processes. Its quantification in biological samples is essential for clinical diagnostics and pharmacokinetic studies. Calcitriol-d6, a deuterated analog, is the preferred internal standard for mass spectrometry-based assays due to its similar chemical properties and distinct mass, enabling precise and accurate quantification. This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient isolation of this compound from plasma or serum, ensuring high recovery and sample purity for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects primarily through the vitamin D receptor (VDR), a member of the nuclear receptor superfamily. Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway regulates the expression of genes involved in calcium transport, bone metabolism, and cell proliferation and differentiation.
Caption: Genomic signaling pathway of Calcitriol.
Experimental Protocol: SPE of this compound from Human Plasma/Serum
This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation. The use of this compound as an internal standard (IS) involves adding a known amount to the sample at the beginning of the extraction process to correct for any analyte loss during sample preparation and analysis.
Materials:
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Phenomenex Strata-X, 30 mg/1 mL) or silica-based C18 cartridges are recommended.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH4OH), optional for pH adjustment
-
Ultrapure water
-
-
Internal Standard (IS) Working Solution: this compound in a suitable solvent (e.g., methanol or ethanol).
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
-
Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
To 500 µL of plasma or serum in a centrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of acetonitrile with 1% formic acid to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 10°C.[2]
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction Workflow:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2] Do not allow the sorbent to dry.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20-30% acetonitrile in water to remove polar interferences.[2][3]
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess wash solvent.
-
Elution: Elute the analyte and internal standard with 1 mL of an appropriate solvent. A common elution solvent is 95% acetonitrile/isopropanol (4:1) with 0.1% formic acid.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Caption: Solid-Phase Extraction Workflow for this compound.
Data Presentation
The following table summarizes performance data for calcitriol analysis using SPE, where this compound or other deuterated analogs are commonly used as internal standards.
| Parameter | Method Details | Result | Reference |
| Recovery | SPE with Phenomenex Strata-X cartridges. | Mean overall recovery of 110.77% with a precision of 2.05%. | [2] |
| Linearity | SLE-SPE with Thermo Scientific HyperSep Retain PEP. Deuterated calcitriol as IS. | 1 ng/mL to 100 ng/mL (r² = 0.9993). | [4] |
| Accuracy | Quality control samples at 1, 5, 20, and 70 ng/mL. | Within 11% of the specified concentration. | [4] |
| Precision (CV%) | Six replicates of quality control samples. | 9.6% (5 ng/mL), 3.3% (20 ng/mL), 6.8% (70 ng/mL). | [4] |
Discussion
The choice of SPE sorbent is critical for achieving optimal recovery and sample cleanliness. Polymeric sorbents like Strata-X and Oasis HLB often provide high retention for a broad range of compounds, including vitamin D metabolites, and are stable across a wide pH range. Silica-based C18 cartridges are also widely used and effective.[5] The protocol presented here combines a protein precipitation step with solid-phase extraction, which is a robust approach for complex biological matrices like plasma and serum. The protein precipitation removes the majority of proteins, preventing them from clogging the SPE cartridge and interfering with the extraction process. The subsequent SPE steps provide further cleanup and concentration of the analyte.
The use of this compound as an internal standard is crucial for compensating for variability during the multi-step sample preparation process and for matrix effects during LC-MS/MS analysis. This ensures the high accuracy and precision required for reliable quantification in research and clinical settings. Researchers should validate the method in their own laboratory to ensure it meets the specific requirements of their study.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Liquid-Liquid Extraction of Vitamin D Metabolites Using Calcitriol-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the extraction of vitamin D metabolites from biological matrices using liquid-liquid extraction (LLE), with a specific focus on the application of Calcitriol-d6 as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
The accurate quantification of vitamin D metabolites, such as 25-hydroxyvitamin D (25(OH)D) and the biologically active 1α,25-dihydroxyvitamin D (Calcitriol), is crucial for assessing vitamin D status and its role in various physiological and pathological processes.[1][2] Liquid-liquid extraction is a classic and widely utilized technique for the sample preparation of vitamin D and its metabolites from complex biological matrices like serum and plasma.[3] This method effectively removes proteins and other interferences that can suppress ionization in the mass spectrometer, leading to more accurate and reliable results.[4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for analyte loss during sample preparation and for variations in instrument response.[5]
Principles of Liquid-Liquid Extraction for Vitamin D Metabolites
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. Vitamin D and its metabolites are hydrophobic and therefore preferentially partition into the organic phase, leaving behind hydrophilic matrix components in the aqueous phase.
Key steps in the LLE process include:
-
Protein Precipitation and Release of Analytes: Proteins in biological samples bind to vitamin D metabolites. A protein precipitation step, often using a water-miscible organic solvent like acetonitrile or methanol, is crucial to denature these proteins and release the bound analytes.[3][6]
-
Extraction: An immiscible organic solvent is added to the sample, and the mixture is vortexed to facilitate the transfer of the vitamin D metabolites from the aqueous to the organic phase. Common extraction solvents include hexane, ethyl acetate, and dichloromethane (DCM).[6][7]
-
Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.
-
Evaporation and Reconstitution: The organic layer containing the analytes is carefully removed, evaporated to dryness, and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase.[3][7]
Role of this compound as an Internal Standard
This compound is a deuterated form of Calcitriol, the active metabolite of vitamin D3. Its use as an internal standard is critical for accurate quantification in LC-MS/MS analysis.
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the endogenous Calcitriol, ensuring it behaves similarly during extraction and chromatographic separation.
-
Mass Difference: The deuterium labels give this compound a different mass-to-charge ratio (m/z) from the unlabeled analyte, allowing the mass spectrometer to distinguish between the two.
-
Correction for Variability: By adding a known amount of this compound to the sample at the beginning of the extraction process, any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte peak area to the internal standard peak area is used for quantification, thus correcting for these variations and improving the accuracy and precision of the measurement.
Quantitative Data Summary
The following table summarizes typical performance data for the LLE of vitamin D metabolites from various studies.
| Analyte | Matrix | LLE Solvent(s) | Recovery Rate (%) | Limit of Quantitation (LOQ) | Reference |
| 25-hydroxyvitamin D3 | Human Serum | Heptane | > 90% | 1 ng/mL | [8] |
| 25-hydroxyvitamin D2 | Human Serum | Heptane | > 90% | 3.75 ng/mL | [8] |
| 1α,25-dihydroxyvitamin D3 | Serum | Heptane | 75% | pg/mL levels | [9] |
| 1α,25-dihydroxyvitamin D2 | Serum | Heptane | 75% | pg/mL levels | [9] |
| Vitamin D3 | Milk | Acetonitrile | 94.4 - 113.5% | 25 ng/g | [10] |
| 25-hydroxyvitamin D3 | Aqueous Humour | n-hexane | Not Specified | 0.2 ng/mL | [3] |
| 24,25-dihydroxyvitamin D3 | Aqueous Humour | n-hexane | Not Specified | 0.02 ng/mL | [3] |
Experimental Protocols
Materials and Reagents
-
Biological matrix (e.g., human serum, plasma)
-
This compound internal standard solution (in methanol or ethanol)
-
Vitamin D metabolite standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Detailed LLE Protocol for Vitamin D Metabolites in Serum
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Allow serum samples to thaw completely at room temperature.
-
Vortex the samples gently to ensure homogeneity.
-
Pipette 200 µL of serum into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the this compound internal standard working solution to each serum sample.
-
Briefly vortex the tubes.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a new clean microcentrifuge tube.
-
Add 1.0 mL of a hexane:ethyl acetate (9:1, v/v) mixture to the supernatant.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully aspirate the upper organic layer and transfer it to a clean tube. Be cautious not to disturb the lower aqueous layer.
-
-
Evaporation:
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial LC-MS/MS mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: LLE Experimental Workflow Diagram.
Caption: Vitamin D Signaling Pathway.
Troubleshooting Common LLE Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete protein precipitation. | Ensure adequate vortexing and consider optimizing the ratio of precipitation solvent to sample. |
| Inefficient extraction. | Increase vortexing time. Optimize the extraction solvent composition (e.g., try different ratios of hexane and ethyl acetate, or a different solvent system altogether). | |
| Analyte degradation. | Protect samples from light, as vitamin D metabolites are light-sensitive. Avoid high temperatures during evaporation. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Co-extraction of interfering substances (e.g., phospholipids). | Optimize the LLE solvent to be more selective for the analytes. Consider a post-extraction clean-up step, such as solid-phase extraction (SPE). |
| Emulsion Formation | High lipid content in the sample. | Centrifuge at a higher speed and for a longer duration. Add a small amount of salt (salting out) to the aqueous phase to help break the emulsion.[11] Gently rock or swirl the sample instead of vigorous vortexing.[11] |
| Poor Reproducibility | Inconsistent pipetting or sample handling. | Use calibrated pipettes and ensure consistent timing and technique for each step. |
| Incomplete evaporation or reconstitution. | Ensure the extract is completely dry before reconstitution. Vortex thoroughly during reconstitution to fully dissolve the analytes. |
Conclusion
Liquid-liquid extraction, when coupled with the use of a stable isotope-labeled internal standard like this compound, provides a robust and reliable method for the quantification of vitamin D metabolites in biological matrices. The protocol and guidelines presented here offer a solid foundation for researchers to develop and validate their own analytical methods for vitamin D analysis. Careful optimization of each step is crucial for achieving high recovery, minimal matrix effects, and accurate, reproducible results.
References
- 1. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Enhanced Detection of Calcitriol via PTAD Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of Vitamin D, is a critical steroid hormone that regulates calcium and phosphorus homeostasis, bone metabolism, and various other physiological processes.[1] Accurate quantification of Calcitriol in biological matrices is often challenging due to its low endogenous concentrations and poor ionization efficiency in mass spectrometry.[2][3] Chemical derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) offers a robust solution by significantly enhancing the ionization efficiency and, consequently, the detection sensitivity of Calcitriol in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4][5]
PTAD is a powerful dienophile that rapidly reacts with the s-cis-diene moiety of Calcitriol and its metabolites through a Diels-Alder cycloaddition.[2][6] This reaction attaches a readily ionizable group to the molecule, leading to a substantial increase in signal intensity and improved limits of detection.[3][6] These application notes provide a detailed overview and protocols for the derivatization of Calcitriol with PTAD for enhanced analytical detection.
Principle of the Method
The derivatization of Calcitriol with PTAD is based on the Diels-Alder reaction, where the conjugated diene system in the Calcitriol molecule reacts with the dienophile (PTAD) to form a stable cyclic adduct. This adduct is more readily protonated in the mass spectrometer's ion source, leading to a significant enhancement in signal intensity. The derivatization shifts the precursor ion m/z, reducing interference from background ions and improving the selectivity of the assay.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative improvements observed in various studies utilizing PTAD derivatization for the analysis of Calcitriol and other Vitamin D metabolites.
Table 1: Enhancement in Sensitivity after PTAD Derivatization
| Analyte | Fold Increase in Sensitivity | Reference |
| Seven Vitamin D Metabolites | 24 - 276 | [3] |
| Vitamin D Metabolites | 10 - 66 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) with PTAD Derivatization
| Analyte(s) | LOD | LOQ | Reference |
| Seven Vitamin D Metabolites | 3 - 20 pg/mL | - | [3] |
| Vitamin D Metabolites | 0.3 ng/mL | 1.0 ng/mL | [6] |
| Vitamin D and its metabolites | - | 0.78 ng/mL | [2] |
| Calcitriol | - | 0.01 ng/mL | [8][9] |
Experimental Protocols
Herein are detailed protocols for sample preparation and PTAD derivatization of Calcitriol from biological matrices.
Protocol 1: Solid-Phase Extraction (SPE) and PTAD Derivatization of Calcitriol from Human Plasma
This protocol is adapted from methodologies described for the extraction and derivatization of Vitamin D metabolites from biological fluids.[2][7]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Calcitriol-d6)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Chloroform (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X, 30 mg/1 cc)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 475 µL of plasma in a microcentrifuge tube, add 25 µL of the working Calcitriol standard solution and 50 µL of the internal standard solution.[7]
-
Vortex for 30 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.[7]
-
Dry the cartridge under a stream of nitrogen gas (30 psi) for 30 seconds.[7]
-
Elute the analyte and internal standard with 2 mL of chloroform into a clean collection tube.[7]
-
-
Evaporation:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 30°C.[7]
-
-
PTAD Derivatization:
-
Prepare a 0.1 g/L solution of PTAD in anhydrous ethyl acetate.[2]
-
Reconstitute the dried extract in 50 µL of the PTAD solution.[2]
-
Vortex for 30 minutes at room temperature.[2]
-
Alternatively, a higher concentration of PTAD (e.g., 500 µg/mL in acetonitrile) and a longer reaction time (2 hours) can be used for complete derivatization.[7]
-
-
Sample Reconstitution:
-
After derivatization, evaporate the sample to dryness under nitrogen.
-
Reconstitute the derivatized sample in an appropriate mobile phase for LC-MS/MS analysis (e.g., 75:25 methanol:water with 0.1% formic acid).[2]
-
Protocol 2: Liquid-Liquid Extraction (LLE) and PTAD Derivatization
This protocol provides an alternative to SPE for sample cleanup.[6]
Materials:
-
Serum samples
-
Internal Standard (IS) solution
-
Organic solvent for extraction (e.g., hexane/dichloromethane mixture)
-
PTAD solution in ethyl acetate or acetonitrile
-
Other materials as listed in Protocol 1
Procedure:
-
Sample Preparation and LLE:
-
Combine serum with the internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Collect the organic layer containing Calcitriol.
-
-
Evaporation:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
-
PTAD Derivatization:
-
Follow steps 4 and 5 from Protocol 1 for the derivatization and reconstitution of the sample.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Calcitriol analysis using PTAD derivatization.
Calcitriol Signaling Pathway
Caption: Simplified signaling pathway of Calcitriol.
Conclusion
Derivatization of Calcitriol with PTAD is a highly effective strategy to overcome the challenges associated with its quantification in biological samples. The significant enhancement in sensitivity and selectivity allows for more accurate and reliable measurements, which is crucial for both clinical diagnostics and research in endocrinology, nutrition, and drug development. The protocols and data presented here provide a comprehensive guide for the implementation of this valuable analytical technique.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbio.com [ijbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Calcitriol-d6 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Calcitriol-d6 as an internal standard in pharmacokinetic (PK) studies of calcitriol. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate and precise quantification of the analyte.
Introduction to Calcitriol and the Role of this compound
Calcitriol, the biologically active form of Vitamin D, is a critical hormone regulating calcium and phosphate homeostasis.[1][2] Its therapeutic uses include the management of hypocalcemia, secondary hyperparathyroidism in patients with chronic kidney disease, and osteoporosis.[1][3] Accurate measurement of calcitriol concentrations in biological matrices is essential for pharmacokinetic analysis, which informs dosing regimens and ensures therapeutic efficacy and safety.
Pharmacokinetic studies of calcitriol are challenging due to its low endogenous and administered concentrations in plasma.[2] this compound, a deuterated analog of calcitriol, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Its chemical and physical properties are nearly identical to unlabeled calcitriol, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, enabling precise quantification. The use of deuterium-labeled standards is a well-established method to improve the metabolic stability and pharmacokinetic properties of drugs.[7]
Pharmacokinetic Parameters of Calcitriol
The following tables summarize key pharmacokinetic parameters of calcitriol from various studies. These values can vary based on the population, dosage, and analytical methodology.
Table 1: Pharmacokinetic Parameters of Oral Calcitriol in Healthy Human Adults
| Parameter | Value | Study Population & Dose | Reference |
| Tmax (hours) | 3 to 6 | Healthy adults, single 0.25 to 1 mcg dose | [1][3][8] |
| 3.4 | Healthy adults, single 2 mcg dose | [9] | |
| 3.46 ± 1.33 | Healthy Chinese volunteers, single 4.0 μg dose | [10] | |
| Cmax (pg/mL) | 50.0 | Healthy adults, single 2 mcg dose | [9] |
| 160.68 ± 52.41 | Healthy Chinese volunteers, single 4.0 μg dose | [10] | |
| AUC (0-24h) (pg·h/mL) | 246 | Healthy adults, single 2 mcg dose | [9] |
| AUC (0-inf) (pg·h/mL) | 267 | Healthy adults, single 2 mcg dose | [9] |
| Half-life (t½) (hours) | 5 to 8 | Healthy adults, single oral dose | [1] |
| 5 to 10 | Healthy subjects | [11] | |
| 8.14 ± 3.22 | Healthy Chinese volunteers, single 4.0 μg dose | [10] | |
| Oral Bioavailability (%) | 70.6 ± 5.8 | Healthy male volunteers | [1] |
Table 2: Pharmacokinetic Parameters of Oral Calcitriol in Specific Populations
| Parameter | Value | Study Population & Dose | Reference |
| Half-life (t½) (hours) | 15 to 30 | Patients undergoing dialysis | [11] |
| Oral Bioavailability (%) | 72.2 ± 4.8 | Male patients with uremia | [1] |
| AUC (0-24h) (ng·h/mL) | 43.92 ± 2.46 | Non-tumor-bearing nude mice, 4 μg/kg single dose (co-administered with aPPD) | [5][12] |
| 27.48 ± 5.2 | Non-tumor-bearing nude mice, 4 μg/kg single dose (calcitriol only) | [12] | |
| Cmax (ng/mL) | Increased by 41% | Non-tumor-bearing nude mice, 4 μg/kg single dose (with aPPD vs. without) | [5] |
Experimental Protocols
Quantification of Calcitriol in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the analysis of calcitriol in human plasma. Optimization of specific parameters may be required based on the instrumentation and reagents available.
3.1.1. Materials and Reagents
-
Calcitriol analytical standard
-
This compound internal standard (IS)[6]
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1% v/v)
-
Ammonium trifluoroacetate (4.0 mM)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[4]
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization (optional, for increased sensitivity)[4]
3.1.2. Sample Preparation (Solid Phase Extraction)
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma, add 25 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).[4]
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.[4]
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[4]
-
Condition SPE cartridges with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the supernatant onto the conditioned SPE cartridges.
-
Wash the cartridges with an appropriate buffer to remove interferences.
-
Elute calcitriol and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
LC System: UPLC system (e.g., Waters Acquity)[4]
-
Column: C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µ)[4]
-
Mobile Phase: Gradient of acetonitrile and 4.0 mM ammonium trifluoroacetate.[4]
-
Flow Rate: To be optimized based on the column dimensions.
-
Injection Volume: To be optimized.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]
-
Ionization Mode: Positive ESI.[13]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Calcitriol: To be determined based on derivatization and instrument tuning.
-
This compound: To be determined based on derivatization and instrument tuning.
-
3.1.4. Data Analysis
-
Quantify calcitriol concentrations using a calibration curve prepared in a surrogate matrix or baseline-corrected human plasma.[4]
-
The ratio of the peak area of calcitriol to the peak area of this compound is plotted against the concentration of the calibration standards.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time profiles using appropriate software.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study using this compound.
Simplified Metabolic Pathway of Vitamin D to Calcitriol and its Catabolism
Caption: Major steps in the bioactivation and catabolism of Vitamin D3.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies of calcitriol is a robust and reliable approach. It allows for the accurate and precise determination of calcitriol concentrations in biological matrices, which is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development and clinical pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijbio.com [ijbio.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. Pharmacokinetics of oral calcitriol in healthy human based on the analysis with an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Bioequivalence Studies of Calcitriol Soft Capsules in Healthy Chinese Volunteers [cjph.com.cn]
- 11. Comparative review of the pharmacokinetics of vitamin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Calcitriol in Dried Blood Spots Using Calcitriol-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the quantification of calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, in human dried blood spots (DBS). The method utilizes a stable isotope-labeled internal standard, Calcitriol-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement. Sample preparation involves extraction from DBS, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance ionization efficiency, and subsequent analysis. This methodology is particularly suited for clinical research and drug development where minimally invasive sample collection and low sample volumes are advantageous.
Introduction
Calcitriol plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of various cellular processes.[1][2][3] Its accurate measurement is vital in studies related to renal disease, metabolic bone disorders, and various other pathological conditions.[4] Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venipuncture, simplifying sample collection, transportation, and storage.[5][6] This is especially beneficial in pediatric, geriatric, and remote settings. The primary challenge in measuring calcitriol is its very low circulating concentration (in the pg/mL range).[1] To overcome this, highly sensitive LC-MS/MS methods are required. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response.[1] Derivatization with PTAD significantly enhances the signal intensity of calcitriol in mass spectrometry, enabling the required sensitivity for quantification in small volume samples like DBS.[7]
Experimental
Materials and Reagents
-
Calcitriol and this compound standards
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
HPLC-grade methanol, acetonitrile, water, and ethyl acetate
-
Formic acid
-
Human whole blood for preparing calibrators and quality controls
-
DBS collection cards (e.g., Whatman 903)
Instrumentation
-
Liquid chromatography system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
DBS puncher with a 6 mm punch head
Standard and Quality Control Preparation
-
Stock Solutions: Prepare individual stock solutions of calcitriol and this compound in methanol at a concentration of 1 µg/mL.
-
Working Standard Solutions: Serially dilute the calcitriol stock solution with methanol to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 ng/mL.
-
Calibration Curve and QC Samples in DBS: Spike appropriate amounts of the calcitriol working standards into human whole blood to create a calibration curve (e.g., 5-250 pg/mL). Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner. Pipette 50 µL of each spiked blood sample onto the DBS cards and allow them to dry at ambient temperature for at least 4 hours.
Detailed Protocols
Dried Blood Spot Sample Collection and Storage
Proper sample collection and storage are critical for accurate results.
-
Clean the finger with an alcohol wipe and allow it to dry completely.
-
Prick the finger with a sterile lancet.
-
Wipe away the first drop of blood.
-
Allow a large drop of blood to form and apply it to the center of the circle on the DBS card, ensuring the circle is completely and evenly saturated.
-
Allow the DBS card to air dry in a horizontal position at room temperature for a minimum of 4 hours, away from direct sunlight and humidity.
-
Once completely dry, store the DBS cards in a sealed bag with a desiccant pack at -20°C or lower until analysis. Studies on other steroid hormones suggest stability for up to 6 months at -20°C.[8]
Sample Preparation and Extraction
-
Punch a 6 mm disc from the center of the dried blood spot into a 96-well plate.
-
Add 50 µL of the this compound internal standard working solution (1 ng/mL) to each well.
-
Add 200 µL of methanol to each well to precipitate proteins.
-
Seal the plate and vortex for 10 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
Reconstitute the dried extract in 50 µL of a 0.1 mg/mL solution of PTAD in acetonitrile.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.[7]
-
Evaporate the derivatization solution to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Seal the plate, vortex briefly, and centrifuge before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following multiple reaction monitoring (MRM) transitions should be used for the PTAD-derivatized analytes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Calcitriol-PTAD | 574.4 | 314.2 | 30 | 25 |
| This compound-PTAD | 580.4 | 314.2 | 30 | 25 |
Note: Cone voltage and collision energy may require optimization for your specific instrument.
Method Validation
Linearity
The method should be linear over the range of 5-250 pg/mL with a correlation coefficient (r²) of >0.99.
Precision and Accuracy
The intra- and inter-assay precision should be <15% CV, and the accuracy should be within 85-115% of the nominal value.
Recovery and Matrix Effect
The extraction recovery and matrix effect should be evaluated. While specific data for calcitriol in DBS is limited, similar assays for other vitamin D metabolites in DBS have demonstrated acceptable recovery and manageable matrix effects.[9] The use of this compound as an internal standard is crucial to compensate for these effects.
Table 1: Representative Quantitative Data
| Parameter | Result |
| Linearity Range | 5 - 250 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
| Extraction Recovery (Representative) | > 80% |
| Matrix Effect (Representative) | < 20% |
Visualizations
Caption: Experimental workflow for calcitriol quantification in DBS.
Caption: Genomic signaling pathway of calcitriol.
Conclusion
This application note provides a comprehensive protocol for the quantification of calcitriol in dried blood spots using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and suitable for applications in clinical research and drug development where minimally invasive sampling is preferred. The use of DBS simplifies sample logistics and reduces the required sample volume, making it a valuable tool for a wide range of studies.
References
- 1. ijbio.com [ijbio.com]
- 2. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of Calcitriol-d6 by LC-MS
Welcome to the technical support center for the analysis of Calcitriol-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal instability and other common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the analysis of this compound?
A1: The analysis of this compound, similar to endogenous Calcitriol, presents challenges due to its low circulating concentrations in biological matrices and its lipophilic nature.[1] Derivatization is a crucial step to enhance the ionization efficiency of this compound in the mass spectrometer's ion source, typically electrospray ionization (ESI). Without derivatization, the signal intensity is often very low.[2] Common derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) react with the cis-diene moiety of this compound. This not only improves ionization but also shifts the mass-to-charge ratio (m/z) of the precursor ion to a higher value, reducing interference from background ions.[2]
Q2: What are the common sources of signal instability for this compound in an LC-MS analysis?
A2: Signal instability for this compound can arise from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues: Inconsistent extraction recovery, incomplete or variable derivatization, and the presence of matrix effects.
-
Analyte Stability: Degradation of this compound in the sample matrix, stock solutions, or in the autosampler due to exposure to light, heat, or certain plastics.[3][4]
-
Chromatographic Problems: Poor peak shape (tailing or fronting), shifting retention times, and co-elution with interfering compounds from the matrix.
-
Mass Spectrometry Issues: Suboptimal ionization source parameters, inconsistent fragmentation, and detector saturation.
Q3: My this compound signal is showing significant variability between injections. What should I investigate first?
A3: When observing significant variability in the this compound signal between injections, it is recommended to first assess the stability of the processed samples. Calcitriol and its analogs are sensitive to light and temperature.[4] If samples are left in the autosampler for an extended period, degradation may occur. It is also advisable to check for any issues with the autosampler itself, such as inconsistent injection volumes. Concurrently, a thorough review of the sample preparation procedure, particularly the derivatization step, is warranted to ensure consistency.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incomplete or Failed Derivatization | 1. Verify Reagent Quality: Ensure the derivatizing agent (e.g., PTAD) is fresh and has been stored correctly. PTAD solutions should be prepared fresh. 2. Optimize Reaction Conditions: Confirm that the derivatization reaction time and temperature are optimal. For PTAD, a reaction time of up to two hours may be necessary for complete derivatization.[2] 3. Check for Quenching: Ensure that no residual water is present in the sample extract before adding the derivatization reagent, as this can quench the reaction. |
| Poor Extraction Recovery | 1. Evaluate Extraction Method: Solid-phase extraction (SPE) has been shown to provide more consistent recovery and reproducibility compared to liquid-liquid extraction (LLE) or protein precipitation for Calcitriol.[2] 2. Optimize SPE Protocol: Ensure the SPE cartridges are appropriate for the analyte and that the conditioning, loading, washing, and elution steps are optimized. |
| Suboptimal MS Parameters | 1. Tune the Mass Spectrometer: Infuse a solution of derivatized this compound to optimize the precursor and product ion m/z values, as well as instrument parameters like cone voltage and collision energy. 2. Check Ionization Source: Consider that for derivatized Calcitriol, ESI is generally more suitable than APCI.[2] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | 1. Mobile Phase Additives: The use of mobile phase modifiers can improve peak shape. For example, using acetonitrile with ammonium trifluoroacetate can lead to good baseline separation.[2] With methanol as the organic solvent, moderate peak tailing has been observed.[2] 2. Column Choice: A C18 column is commonly used. Ensure the column is not degraded. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to see if the peak shape improves. |
| Injection Solvent Mismatch | 1. Match Injection Solvent to Mobile Phase: Whenever possible, the sample should be reconstituted in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase. |
Issue 3: Inconsistent Signal Intensity (Matrix Effects)
| Possible Cause | Troubleshooting Step |
| Ion Suppression or Enhancement | 1. Improve Sample Cleanup: Enhance the sample preparation method to more effectively remove interfering matrix components. This may involve optimizing the wash steps in an SPE protocol or employing a different extraction technique. 2. Modify Chromatography: Adjust the chromatographic gradient to separate the this compound peak from the regions of significant matrix effects. A post-column infusion experiment can help identify these regions. 3. Evaluate Different Matrix Lots: Assess the matrix effect across at least six different lots of the biological matrix to understand its variability.[2] |
Experimental Protocols
Protocol 1: Troubleshooting PTAD Derivatization of this compound
This protocol outlines a systematic approach to identify and resolve issues with the 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatization of this compound.
-
Reagent Preparation and Quality Check:
-
Prepare a fresh solution of PTAD in acetonitrile at a concentration of 500 µg/mL.[2]
-
Protect the PTAD solution from light and use it promptly.
-
Ensure the acetonitrile used is of high purity and anhydrous.
-
-
Sample Preparation:
-
After extraction (e.g., by SPE), ensure the sample eluate is completely dried under a gentle stream of nitrogen at approximately 30°C.[2] Residual solvent or water can interfere with the derivatization.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in the PTAD solution.
-
Vortex the sample to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for at least two hours to ensure complete derivatization.[2]
-
-
Reaction Quenching and Reconstitution:
-
After the incubation period, quench the reaction by adding a small volume of water.
-
Evaporate the sample to dryness again under nitrogen.
-
Reconstitute the final sample in the initial mobile phase for LC-MS analysis.
-
-
Analysis and Evaluation:
-
Analyze the derivatized sample by LC-MS/MS, monitoring for the expected precursor-to-product ion transition for the PTAD-Calcitriol-d6 adduct (e.g., m/z 580.4 → 314.1).[2]
-
Compare the signal intensity to a previously successful run or a freshly prepared standard. If the signal is low, consider potential issues at each step of the protocol.
-
Protocol 2: Evaluation of Matrix Effects
This protocol describes the post-extraction addition method to quantify the extent of ion suppression or enhancement on the this compound signal.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of derivatized this compound in the reconstitution solvent at a known concentration (e.g., corresponding to a mid-range QC).
-
Set B (Post-Spiked Matrix): Extract at least six different blank matrix lots. After the final evaporation step, spike the dried extracts with the same concentration of derivatized this compound as in Set A.
-
Set C (Blank Matrix): Process the same six blank matrix lots without adding this compound to assess for interferences.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples under the same LC-MS/MS conditions.
-
-
Calculate the Matrix Factor (MF):
-
The matrix factor is calculated as: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
If using an internal standard (IS) for Calcitriol, the IS-normalized MF can be calculated to assess the effectiveness of the IS in compensating for matrix effects. IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
Quantitative Data Summary
The following tables provide a summary of typical parameters and stability data for this compound analysis.
Table 1: Typical LC-MS/MS Parameters for PTAD-Derivatized this compound
| Parameter | Typical Value | Reference |
| LC Column | C18 (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µ) | [2] |
| Mobile Phase | Acetonitrile and 4.0 mM Ammonium Trifluoroacetate (Gradient) | [2] |
| Ionization Mode | ESI Positive | [2] |
| Precursor Ion (m/z) | 580.4 | [2] |
| Product Ion (m/z) | 314.1 | [2] |
| Cone Voltage | 4 V | [2] |
| Collision Energy | 18 eV | [2] |
Table 2: Stability of Calcitriol
| Condition | Stability | Notes | Reference |
| Aqueous Solution in Polypropylene Syringes | Stable for at least 8 hours at ambient temperature and light. | Calcitriol shows greater affinity for PVC than polypropylene. | [3] |
| Prolonged Exposure to Light | Degradation occurs. | Samples and standards should be protected from light. | [4] |
| Stock Solutions (in Acetonitrile) | Stored at 2-8°C. | [2] | |
| Processed Samples | Stability should be evaluated as part of method validation. | Bench top, processed sample, and freeze-thaw stability should be assessed. | [2] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for signal instability.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbio.com [ijbio.com]
- 3. Stability and sorption of calcitriol in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calcitriol-d6 Internal Standard Spiking
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Calcitriol-d6 as an internal standard in quantitative mass spectrometry assays. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of Calcitriol using this compound as an internal standard.
Question: My calibration curve is non-linear at higher concentrations. What could be the cause and how can I fix it?
Answer:
Non-linearity in your calibration curve at higher concentrations when using a deuterated internal standard can be due to several factors, most commonly ion source saturation or isotopic interference ("cross-talk") between the analyte and the internal standard.
-
Ion Source Saturation: At high concentrations, both Calcitriol and this compound compete for ionization in the mass spectrometer's ion source. This can lead to a disproportionate response, where the signal of the internal standard is suppressed as the analyte concentration increases.
-
Isotopic Interference: Naturally occurring isotopes of your analyte can contribute to the signal of your deuterated internal standard, particularly if the mass difference is small. This interference becomes more pronounced at high analyte concentrations, leading to an artificially inflated internal standard signal and a non-linear curve.
Solutions:
-
Optimize Internal Standard Concentration: A general guideline is to use an internal standard concentration that produces a signal intensity approximately 50% of the highest calibration standard.[1] However, in some instances, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) has been shown to enhance linearity by helping to normalize ionization suppression effects across the calibration range.[1]
-
Dilute Samples: If feasible, diluting your samples can bring the analyte concentration into a linear range of the assay.[1]
-
Use a Weaker Ion Transition: If multiple product ions are available for your analyte, selecting a less abundant one for quantification can sometimes extend the linear dynamic range.[1]
-
Verify Degree of Deuteration: Ensure your this compound standard has a sufficient mass difference from the unlabeled Calcitriol. A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize isotopic overlap.[1]
-
Mathematical Correction: Some mass spectrometry software platforms offer mathematical corrections for isotopic contributions.[1]
Question: I'm observing a shift in retention time between Calcitriol and this compound. Why is this happening and will it affect my results?
Answer:
A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon referred to as the "chromatographic isotope effect."[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
Impact on Results and Troubleshooting:
-
Assess the Degree of Separation: If the peaks still largely overlap, the impact on quantification due to differential matrix effects may be minimal.
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient, composition, or column temperature may help to improve the co-elution of the analyte and the internal standard.[1] It is crucial for the internal standard to co-elute with the analyte to accurately compensate for matrix effects.[2][3]
Question: My results show poor accuracy and precision, even with a deuterated internal standard. What are the potential causes?
Answer:
While deuterated internal standards significantly improve accuracy and precision, other factors can lead to poor results:
-
Deuterium Exchange: Deuterium atoms on your internal standard may exchange with hydrogen atoms from the solvent or matrix, especially if they are in chemically labile positions (e.g., on hydroxyl groups).[1] This can decrease the internal standard signal and lead to an overestimation of the analyte concentration. To mitigate this, use an internal standard where the deuterium labels are on stable positions, such as the carbon backbone.[1]
-
Purity of the Internal Standard: The this compound standard may contain a small amount of unlabeled Calcitriol as an impurity, leading to a constant positive bias in your results. Always verify the purity of your internal standard.
-
Improper Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to issues with detector saturation or a poor signal-to-noise ratio at the lower end of the calibration curve.
-
Matrix Effects: While this compound is designed to compensate for matrix effects, severe ion suppression or enhancement can still impact results.[4] Optimizing sample preparation to remove interfering compounds is crucial.[4][5] Techniques like supported liquid extraction (SLE) or solid-phase extraction (SPE) can be effective.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for my this compound internal standard?
A1: The optimal concentration depends on your specific assay and calibration range. A common starting point is a concentration that yields a signal intensity that is about 50% of the signal from your highest calibration standard.[1] However, for assays with a wide dynamic range, a higher concentration (e.g., 2.5 times the ULOQ) might improve linearity.[7] It is recommended to empirically determine the optimal concentration during method development.
Q2: How do I check for isotopic interference in my assay?
A2: To assess isotopic interference, analyze a high-concentration solution of unlabeled Calcitriol and monitor the mass channel of the this compound internal standard. A significant signal in the internal standard's channel indicates isotopic contribution from the analyte.[1]
Q3: Can I use one deuterated internal standard to quantify multiple analytes?
A3: While possible, it is not ideal. The highest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard.[2]
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added to every sample, calibrator, and quality control sample as early as possible in the sample preparation workflow.[8] This ensures that it compensates for any analyte loss during extraction, evaporation, and reconstitution steps.[9]
Experimental Protocols and Data
Protocol for Determining Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal spiking concentration of this compound.
-
Prepare Calcitriol Calibration Standards: Prepare a series of calibration standards of Calcitriol in a surrogate matrix (e.g., charcoal-stripped serum) covering the desired analytical range (e.g., 1 pg/mL to 1000 pg/mL).
-
Prepare Internal Standard Spiking Solutions: Prepare several concentrations of this compound (e.g., low, medium, and high concentrations relative to the calibration range).
-
Spike Samples: For each Calcitriol calibration standard, create multiple aliquots. Spike each set of aliquots with one of the this compound concentrations.
-
Sample Preparation: Perform your established sample preparation protocol (e.g., protein precipitation followed by SPE or LLE).
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Construct a calibration curve for each concentration of the internal standard by plotting the peak area ratio (Calcitriol/Calcitriol-d6) against the Calcitriol concentration.
-
Evaluate the linearity (r²) of each calibration curve.
-
Assess the accuracy and precision of quality control samples at each internal standard concentration.
-
Monitor the signal intensity of the internal standard across the calibration range to check for ion suppression.
-
Quantitative Data Summary
Table 1: Example Linearity Evaluation at Different this compound Concentrations
| This compound Concentration | Calibration Curve Linearity (r²) | Observations |
| Low (e.g., at LLOQ level) | 0.985 | Poor signal-to-noise at low analyte concentrations. |
| Medium (e.g., mid-range of curve) | 0.998 | Good linearity across most of the range. |
| High (e.g., at ULOQ level) | 0.999 | Improved linearity, especially at higher concentrations.[1][7] |
Table 2: Example Accuracy and Precision Data for Quality Control Samples
| QC Level | This compound Concentration | Accuracy (%) | Precision (%CV) |
| Low QC | Medium | 98.5 | 6.8 |
| Mid QC | Medium | 101.2 | 4.5 |
| High QC | Medium | 99.3 | 3.3 |
Visualizations
Caption: Workflow for Calcitriol quantification using this compound.
Caption: Troubleshooting logic for non-linear calibration curves.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ion suppression of Calcitriol with Calcitriol-d6
Welcome to the Technical Support Center for the analysis of Calcitriol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a focus on preventing ion suppression using Calcitriol-d6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Calcitriol?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, Calcitriol, is reduced by co-eluting components from the sample matrix (e.g., plasma, serum).[1] This phenomenon can lead to a decreased signal intensity, resulting in inaccurate and imprecise quantification of Calcitriol.[1][2] Given the low endogenous concentrations of Calcitriol, mitigating ion suppression is critical for accurate bioanalysis.[3]
Q2: How does using this compound as an internal standard help in preventing ion suppression?
A2: this compound is a deuterated analog of Calcitriol, meaning it is chemically almost identical but with a slightly higher mass.[4] Ideally, it co-elutes with the non-labeled Calcitriol and experiences the same degree of ion suppression in the mass spectrometer's ion source.[2][5] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[2][4]
Q3: Can I still experience analytical issues even when using this compound?
A3: Yes, issues can still arise. The most common problem is a slight chromatographic separation between Calcitriol and this compound, often referred to as the "deuterium isotope effect."[2][6] If they do not co-elute perfectly, they can be affected differently by matrix components, leading to differential ion suppression and inaccurate results.[2][7]
Q4: What are the primary sources of matrix components that cause ion suppression for Calcitriol?
A4: In biological samples like plasma or serum, the primary sources of interference are phospholipids, salts, and proteins.[1] These components can co-elute with Calcitriol and interfere with its ionization. Inadequate sample preparation is a common reason for the presence of these interfering substances.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the LC-MS/MS analysis of Calcitriol using this compound.
Issue 1: Poor reproducibility and accuracy despite using this compound.
-
Possible Cause: Differential ion suppression due to a slight chromatographic separation between Calcitriol and this compound.[2][6]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms for Calcitriol and this compound. The retention times should be identical. Even a small shift can indicate a problem.[5]
-
Optimize Chromatography: Adjust the mobile phase gradient or temperature to ensure perfect co-elution. A less resolving analytical column might also help achieve better peak overlap.[2][7]
-
Enhance Sample Preparation: Implement more rigorous sample cleanup techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove a broader range of matrix interferences.[8]
-
Issue 2: Low signal intensity for both Calcitriol and this compound.
-
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard, or inefficient ionization.
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: Perform a post-column infusion of a standard solution of Calcitriol while injecting a blank matrix extract. Dips in the baseline signal will indicate the retention time regions with the most significant ion suppression. Adjust your chromatographic method to move the elution of Calcitriol and this compound away from these zones.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the Calcitriol concentration remains above the lower limit of quantification (LLOQ).
-
Derivatization: Consider derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex.[3][9] Derivatization can improve ionization efficiency and move the analyte to a region of the mass spectrum with less interference.[9]
-
Quantitative Data Summary
The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of Calcitriol quantification by compensating for matrix-induced ion suppression. The following table summarizes typical performance data from a validated LC-MS/MS method.
| Parameter | Without Internal Standard (Representative) | With this compound Internal Standard[3] |
| Accuracy (% Nominal) | Highly Variable (Can deviate >50%) | 98.5% - 113.1% |
| Precision (% CV) | > 20% | < 15% |
| Linearity (r²) | Often Poor (< 0.99) | > 0.999 |
Experimental Protocols
1. Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a common method for extracting Calcitriol from human plasma.[3]
-
To 500 µL of plasma, add 25 µL of this compound internal standard solution.
-
Add 500 µL of 0.1% (v/v) formic acid and vortex for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
-
Dry the cartridge using nitrogen gas.
-
Elute Calcitriol and this compound with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Derivatization with PTAD
Derivatization can enhance the signal intensity of Calcitriol.[3]
-
After the evaporation step in the sample preparation, add 200 µL of a 500 µg/mL solution of PTAD in acetonitrile to the dried residue.
-
Vortex the sample for 30 seconds and allow it to react at room temperature for two hours.
-
Evaporate the sample to dryness again under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Calcitriol Signaling Pathway
The following diagram illustrates the genomic signaling pathway of Calcitriol. Calcitriol binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA to regulate gene transcription.[10]
Caption: Genomic signaling pathway of Calcitriol.
Experimental Workflow for Calcitriol Analysis
This diagram outlines the key steps in a typical LC-MS/MS workflow for the quantification of Calcitriol in a biological matrix.
Caption: LC-MS/MS workflow for Calcitriol quantification.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. ijbio.com [ijbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Calcitriol-d6 interference from other vitamin D metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Calcitriol-d6 as an internal standard in mass spectrometry-based assays for Calcitriol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Calcitriol analysis?
This compound is a deuterated form of Calcitriol, the active form of vitamin D3. It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Calcitriol in biological samples.[1] The six deuterium atoms increase its mass by six atomic mass units compared to Calcitriol, allowing the mass spectrometer to distinguish between the analyte (Calcitriol) and the internal standard. Since this compound is chemically and physically very similar to Calcitriol, it co-elutes during chromatography and experiences similar ionization and fragmentation, which helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q2: What are the potential sources of interference in this compound based assays?
The primary sources of interference in Calcitriol assays using this compound as an internal standard are other vitamin D metabolites that are structurally similar to Calcitriol. These can be broadly categorized as:
-
Isobaric Interferences: These are compounds that have the same nominal mass as Calcitriol or this compound but a different elemental composition. A notable example is 7α-hydroxy-4-cholesten-3-one (7αC4), a bile acid precursor, which can interfere with the analysis of some vitamin D metabolites.[2][3]
-
Isomeric Interferences: These are compounds that have the same elemental composition and mass as Calcitriol but differ in the spatial arrangement of their atoms. The most common isomers are epimers, such as 3-epi-25-hydroxyvitamin D3.[2][4] While not directly interfering with this compound, their presence can complicate the chromatography and potentially overlap with the Calcitriol peak if not properly resolved.
-
Metabolites with Similar Fragmentation Patterns: Other dihydroxylated vitamin D metabolites, such as 24,25-dihydroxyvitamin D3, might produce fragment ions in the mass spectrometer that are identical to those of Calcitriol, potentially leading to inaccurate quantification if not chromatographically separated.[5]
Q3: How can interference from other vitamin D metabolites be minimized?
Minimizing interference is crucial for accurate Calcitriol quantification. Key strategies include:
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is essential to separate Calcitriol and this compound from interfering metabolites before they enter the mass spectrometer.[2][3][6] The choice of column, mobile phase, and gradient conditions are critical for achieving adequate resolution.
-
Sample Preparation: Effective sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove a significant portion of interfering substances from the biological matrix.[1][3][7]
-
Derivatization: Chemical derivatization of vitamin D metabolites can improve their chromatographic properties and ionization efficiency, and can also help to resolve isomers.[8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different exact masses, thus resolving isobaric interferences.
-
Optimized MS/MS Transitions: Selecting specific and unique precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Calcitriol and this compound can enhance the specificity of the assay.[2][9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or resolution between Calcitriol and other metabolites | Inadequate chromatographic separation. | 1. Optimize the HPLC/UHPLC method: - Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl, F5). - Adjust the mobile phase composition and gradient profile. - Optimize the column temperature and flow rate.2. Consider derivatization: Derivatization can alter the retention times of metabolites, potentially improving separation. |
| Inaccurate or imprecise quantification of Calcitriol | Interference from co-eluting isobaric or isomeric compounds. | 1. Improve chromatographic resolution: As mentioned above, ensure baseline separation of Calcitriol from known interferences.2. Verify MS/MS transitions: Confirm that the selected MRM transitions are specific to Calcitriol and this compound and do not show cross-talk from other metabolites.3. Enhance sample cleanup: Employ a more rigorous sample preparation protocol (e.g., a combination of LLE and SPE) to remove interfering matrix components. |
| Low signal intensity for Calcitriol and/or this compound | Poor ionization efficiency or sample loss during preparation. | 1. Consider derivatization: Reagents like PTAD or Amplifex can significantly enhance the ionization efficiency of vitamin D metabolites.[8]2. Optimize MS source parameters: Adjust the electrospray voltage, gas flows, and temperature to maximize signal.3. Evaluate sample preparation recovery: Perform recovery experiments to identify and minimize any loss of analyte during extraction and cleanup steps. |
| High background noise in the chromatogram | Matrix effects from the biological sample. | 1. Improve sample preparation: Use techniques like phospholipid removal plates or more selective SPE cartridges.2. Optimize chromatographic gradient: A well-designed gradient can help to separate the analytes of interest from the bulk of the matrix components.3. Use a divert valve: Divert the flow to waste during the early and late parts of the chromatographic run when highly abundant, interfering compounds may elute. |
Experimental Protocols
Table 1: Comparison of LC-MS/MS Methods for Calcitriol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum[2][3] | A LIQUID CHROMATOGRAPHY/ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRIC METHOD FOR THE QUANTIFICATION OF CALCITRIOL IN HUMAN P[1] | Analysis of 1α,25-dihydroxyvitamin D3 (calcitriol) in a biological fluid using SLE-SPE-LC-MS/MS[7] |
| Sample Preparation | Supported Liquid Extraction (SLE) | Solid Phase Extraction (SPE) | Supported Liquid Extraction (SLE) followed by Solid Phase Extraction (SPE) |
| Chromatography Column | Lux cellulose-3 chiral column (100 mm, 2 mm, 3µm) | Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µ) | Not specified |
| Mobile Phase | Methanol/water/0.1% formic acid | A: Acetonitrile, B: 4mM Ammonium Trifluoroacetate | Not specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Internal Standard | 1α,25(OH)2D3-d3 | This compound | Deuterated Calcitriol |
| Derivatization | No | Yes (PTAD) | No |
| LLOQ | Not specified for Calcitriol | 5 pg/mL | 1 ng/mL |
Detailed Protocol: Supported Liquid Extraction (SLE) and LC-MS/MS
This protocol is a summary of the method described by Taylor et al. (2016).[2][3]
-
Sample Pre-treatment:
-
To 220 µL of serum, add 20 µL of internal standard solution containing 1α,25(OH)2D3-d3.
-
Precipitate proteins by adding 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water.
-
Vortex for 30 seconds and centrifuge at 7,516 x g for 5 minutes.
-
-
Supported Liquid Extraction (SLE):
-
Load the supernatant onto a 96-well SLE plate.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluent to dryness under nitrogen.
-
Reconstitute the sample in 125 µL of 50:50 water/methanol.
-
-
LC-MS/MS Analysis:
-
LC System: ACQUITY UPLC
-
Column: Lux cellulose-3 chiral column (100 mm, 2 mm, 3µm)
-
Mobile Phase: Methanol/water/0.1% formic acid gradient.
-
Flow Rate: 330 µL/min
-
MS System: Waters Xevo TQ-S
-
Ionization: ESI positive
-
Mode: Multiple Reaction Monitoring (MRM)
-
Table 2: MRM Transitions for Calcitriol and Potential Interferences
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 1α,25(OH)2D3 (Calcitriol) | 417.3 | 159.1 | 22 | [2] |
| 1α,25(OH)2D3-d3 | 420.3 | 159.1 | 22 | [2] |
| 24,25(OH)2D3 | 417.3 | 381.3 | 12 | [2] |
| 3-epi-25OHD3 | 401.3 | 383.3 | 12 | [2] |
| 7αC4 | 401.3 | 177.1 | 20 | [2] |
Note: The optimal collision energies may vary depending on the mass spectrometer used.
Visualizations
Vitamin D Metabolic Pathway
Caption: The metabolic pathway of Vitamin D3, from its synthesis in the skin to its activation and catabolism.
Experimental Workflow for Calcitriol Analysis
Caption: A generalized workflow for the analysis of Calcitriol in biological samples using LC-MS/MS with an internal standard.
References
- 1. ijbio.com [ijbio.com]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D3 in patients and external quality assurance samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chromatography and Peak Shape Optimization for Calcitriol and Calcitriol-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatography and peak shape of Calcitriol and its deuterated internal standard, Calcitriol-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic issues encountered when analyzing Calcitriol and this compound?
A1: The most frequently observed issues include peak tailing, poor resolution between Calcitriol and its isomers, and low sensitivity. Peak tailing, where the peak asymmetry is greater than ideal, is often a primary concern, affecting accurate integration and quantification.
Q2: What causes peak tailing for Calcitriol and this compound?
A2: Peak tailing for these analytes is often attributed to secondary interactions between the hydroxyl groups of the Calcitriol molecule and active sites on the stationary phase, such as residual silanols on C18 columns. Other contributing factors can include column contamination, improper mobile phase pH, and extra-column dead volume in the HPLC system.
Q3: How can I improve the peak shape of my Calcitriol and this compound peaks?
A3: Several strategies can be employed to improve peak shape:
-
Mobile Phase Optimization: Adjusting the mobile phase composition is crucial. The use of acidic modifiers like formic acid can help to suppress the ionization of residual silanols on the column, thereby reducing peak tailing. The addition of a buffer, such as ammonium formate, can further enhance peak shape and signal intensity in LC-MS/MS analysis.[1][2][3][4]
-
Column Selection: Employing a high-quality, end-capped C18 column or a column with a different stationary phase, such as a pentafluorophenyl (PFP) phase, can minimize secondary interactions.[5]
-
Temperature Control: Maintaining a consistent and optimized column temperature (e.g., 40°C) can improve peak resolution and symmetry.[6]
-
Proper Sample Preparation: Ensuring samples are free of particulates and are dissolved in a solvent compatible with the initial mobile phase can prevent peak distortion.[7]
Q4: What are the recommended starting conditions for a robust LC-MS/MS method for Calcitriol and this compound?
A4: A good starting point would be a reverse-phase separation on a C18 column using a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing an acidic additive. A common mobile phase combination is 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile.[6] For enhanced sensitivity and peak shape, a mobile phase containing ammonium formate in combination with formic acid can be beneficial.[1][4]
Q5: Should I use derivatization for Calcitriol analysis?
A5: Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance the ionization efficiency of Calcitriol in mass spectrometry, leading to improved sensitivity.[6] This is particularly useful when analyzing low concentrations of Calcitriol in biological matrices.
Troubleshooting Guides
Issue: Peak Tailing
This guide provides a step-by-step approach to troubleshooting and resolving peak tailing for Calcitriol and this compound.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting decision tree for addressing peak tailing.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity. Consider using a mobile phase with ammonium formate for improved peak shape and sensitivity.[1][2][4] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If performance does not improve, replace the guard column and/or the analytical column. |
| Inappropriate Column Chemistry | Use a high-quality, end-capped C18 column. For persistent issues, consider a column with a different stationary phase, such as a pentafluorophenyl (PFP) column.[5] |
| Mobile Phase pH | Ensure the mobile phase pH is consistent and appropriate for the analytes. For reverse-phase chromatography of Calcitriol, a lower pH is generally preferred. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Sample Solvent Effects | Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
Issue: Poor Resolution
This guide addresses issues related to inadequate separation of Calcitriol from its isomers or other matrix components.
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Gradient | Adjust the gradient profile. A shallower gradient can often improve the resolution of closely eluting compounds. |
| Inappropriate Mobile Phase Composition | Experiment with different organic solvents (methanol vs. acetonitrile) and different mobile phase additives (e.g., formic acid, ammonium formate) to alter selectivity.[5][6] |
| Incorrect Column | Ensure the column has sufficient theoretical plates for the separation. Consider a longer column or a column with smaller particle size for higher efficiency. |
| Elevated Flow Rate | Reduce the flow rate to allow for better partitioning between the mobile and stationary phases. |
| Temperature Fluctuations | Use a column oven to maintain a stable and optimized temperature throughout the analysis.[6] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Calcitriol and this compound
This protocol provides a general starting point for the analysis of Calcitriol and its deuterated internal standard.
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-50% B
-
6.1-8 min: 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Calcitriol: Q1/Q3 (monitor appropriate precursor/product ions, may require optimization and consideration of derivatization)
-
This compound: Q1/Q3 (monitor appropriate precursor/product ions for the internal standard)
-
Sample Preparation Workflow
Caption: A typical sample preparation workflow for Calcitriol analysis.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Calcitriol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µ)[6] | Symmetry C18 (4.6 mm × 250 mm, 5 µm)[8] | C18 (4.6 × 150 mm, 2.7 µm)[9] |
| Mobile Phase A | 4.0 mM Ammonium trifluoroacetate in Water[6] | Water[8] | 10% Acetonitrile in Water[9] |
| Mobile Phase B | Acetonitrile[6] | Acetonitrile/Methanol[8] | Acetonitrile[9] |
| Elution | Gradient[6] | Gradient[8] | Gradient[9] |
| Flow Rate | Not Specified | Not Specified | 1.2 mL/min[9] |
| Temperature | 40°C[6] | Not Specified | 33-37°C[9] |
| Detection | MS/MS[6] | Diode Array Detector[8] | HPLC-UV[9] |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. halocolumns.com [halocolumns.com]
- 3. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. ijbio.com [ijbio.com]
- 7. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Calcitriol-d6 Contamination in LC-MS Systems
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering Calcitriol-d6 contamination in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern as a contaminant in LC-MS systems?
This compound is the deuterated form of Calcitriol, the biologically active metabolite of vitamin D3. It is commonly used as an internal standard in clinical and research LC-MS assays for the quantification of endogenous Calcitriol.[1] Due to its high lipophilicity and potential for adsorption onto surfaces, this compound can accumulate in the LC-MS system, leading to carryover and background noise in subsequent analyses. This contamination can interfere with the accurate quantification of low-level analytes and compromise the integrity of experimental data.
Q2: What are the primary sources of this compound contamination?
The most common sources of this compound contamination in an LC-MS system include:
-
Internal Standard Solutions: High-concentration stock or working solutions of this compound are the primary culprits. Spills, improper handling, or aerosolization during preparation can introduce the compound into the laboratory environment.
-
Autosampler and Injection System: The needle, syringe, injection valve, and sample loop can become contaminated with this compound, leading to carryover in subsequent injections.
-
LC Column: Due to its hydrophobic nature, this compound can adsorb onto the stationary phase of the LC column, especially reversed-phase columns. This leads to gradual bleeding of the contaminant in subsequent runs.
-
Transfer Lines and Fittings: PEEK tubing and other plastic components can adsorb this compound.
-
Ion Source: The electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can become contaminated, leading to a persistent background signal.
Q3: How can I identify the source of this compound contamination in my LC-MS system?
A systematic approach is crucial to pinpoint the source of contamination. The following workflow can help isolate the contaminated module.
Troubleshooting Guides
Guide 1: Autosampler and Injection System Decontamination
If the contamination is traced to the autosampler, follow this procedure:
-
Prepare Cleaning Solutions:
-
Solution A: 1% Formic Acid in Water
-
Solution B: Acetonitrile
-
Solution C: Isopropanol
-
Solution D: Hexane (use with caution, ensure system compatibility)
-
-
Needle and Syringe Wash:
-
Flush the syringe and needle extensively with each cleaning solution in the order A, B, C, and then B again.
-
If contamination persists, consider a wash with a solution of isopropanol:acetonitrile:acetone (45:45:10 v/v/v).
-
-
Injection Valve and Sample Loop Cleaning:
-
Disconnect the column.
-
Place the injection valve in the "inject" position and flush all ports with the cleaning solutions.
-
If possible, sonicate removable parts like the sample loop in isopropanol.
-
Guide 2: LC Column and System Decontamination
For contamination within the LC system and column, a thorough flushing procedure is necessary.
Experimental Protocol: System Flush
-
Disconnect the Column: Always disconnect the column from the mass spectrometer's ion source to prevent contamination of the MS.
-
Mobile Phase Preparation: Prepare fresh, high-purity LC-MS grade solvents.
-
Flushing Sequence: Flush the system with a series of solvents with varying polarities to remove a wide range of contaminants. A recommended sequence is:
-
95:5 Water:Acetonitrile (with 0.1% formic acid) - 30 minutes
-
Acetonitrile - 30 minutes
-
Isopropanol - 30 minutes
-
Acetonitrile - 30 minutes
-
Re-equilibrate with the initial mobile phase.
-
-
Column Cleaning:
-
If the column is identified as the source, a dedicated cleaning procedure is required. Refer to the column manufacturer's guidelines.
-
For reversed-phase columns, a gradient wash from high aqueous to high organic is often effective. A stronger solvent like isopropanol can be used. For persistent steroid contamination, flushing with hexane may be considered if the column chemistry allows, ensuring to use an intermediate solvent like isopropanol for miscibility.[2]
-
Guide 3: Mass Spectrometer Ion Source Cleaning
If the contamination persists after cleaning the LC system, the ion source may be the source.
-
Follow Manufacturer's Instructions: Always refer to the instrument manufacturer's manual for detailed instructions on cleaning the ion source.
-
Component Cleaning:
-
Disassemble the ion source components that are user-serviceable (e.g., capillary, cone, lenses).
-
Clean the components by sonicating in a sequence of high-purity water, methanol, and isopropanol.
-
Ensure all parts are completely dry before reassembly to avoid electrical issues.
-
Data on Cleaning Solution Effectiveness
| Cleaning Solution | Target Contaminant Type | Effectiveness | Reference |
| Isopropanol:Acetonitrile:Acetone (45:45:10) | General online sample matrix | Effective | |
| Isopropanol:Acetonitrile:Dichloromethane:Cyclohexane (50:25:10:15) | General background contamination (offline) | Effective | |
| Hexane | Steroids (e.g., Testosterone) | Potentially effective for highly hydrophobic compounds | [2] |
| 1% Formic Acid in Water | Polar residues, salts | Effective | |
| Isopropanol | Non-polar compounds, lipids | Effective |
Experimental Protocols
Protocol 1: Preparation of a High-Strength Cleaning Solution
This protocol describes the preparation of a cleaning solution effective against a broad range of contaminants, including hydrophobic compounds like this compound.
Materials:
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Dichloromethane (LC-MS grade, handle with extreme caution in a fume hood)
-
Cyclohexane (LC-MS grade)
-
Glassware (thoroughly cleaned)
Procedure:
-
In a designated clean glass container, carefully measure and mix the following solvents in the specified ratio:
-
50% Isopropanol
-
25% Acetonitrile
-
10% Dichloromethane
-
15% Cyclohexane
-
-
Mix the solution thoroughly.
-
Label the container clearly with the composition and date of preparation.
-
Use this solution for flushing contaminated LC components as described in the troubleshooting guides. Ensure system compatibility before use.
Protocol 2: Blank Injection Analysis for Contamination Assessment
This protocol details the procedure for performing a blank injection to diagnose the presence and carryover of this compound.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile or methanol
-
Clean autosampler vials and caps
Procedure:
-
Prepare a blank solution consisting of the initial mobile phase composition (e.g., 50:50 water:acetonitrile).
-
Fill a clean autosampler vial with the blank solution.
-
Set up an LC-MS method with the same gradient and MS parameters used for your Calcitriol analysis.
-
Inject the blank solution.
-
Analyze the resulting chromatogram and mass spectrum for the presence of the this compound mass-to-charge ratio (m/z). The intensity of this peak will indicate the level of background contamination or carryover.
-
To assess carryover specifically, inject a high-concentration this compound standard followed by one or more blank injections. The peak area of this compound in the blank injections as a percentage of the standard injection will quantify the carryover.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of troubleshooting this compound contamination.
By following these troubleshooting guides and protocols, researchers can effectively identify, isolate, and eliminate this compound contamination from their LC-MS systems, ensuring the accuracy and reliability of their analytical results.
References
Impact of different anticoagulants on Calcitriol-d6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcitriol-d6 analysis. The following information addresses common issues related to the impact of different anticoagulants on assay performance.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is recommended for blood sample collection for this compound analysis?
For optimal results in this compound analysis by LC-MS/MS, it is generally recommended to use serum instead of plasma. Several laboratory testing guidelines explicitly list plasma as an unacceptable specimen type for Calcitriol analysis, suggesting a high potential for interference from anticoagulants.[1] If plasma must be used, heparin is often suggested to be a better choice than EDTA or citrate for LC-MS-based metabolomics to avoid significant matrix effects.[2] However, specific validation of the chosen anticoagulant with your assay is crucial.
Q2: How can different anticoagulants affect my this compound LC-MS/MS results?
Anticoagulants can introduce pre-analytical variability and impact the accuracy of your results through several mechanisms:
-
Matrix Effects: Anticoagulants and their counter-ions (e.g., K+, Na+, Li+) can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[2][3] Lithium heparin, in particular, has been identified as a potential cause of matrix effects.[3]
-
Adduct Formation: The counter-ions from anticoagulants like K2-EDTA, K3-EDTA, and Sodium Citrate can form adducts with the analyte or internal standard, complicating data analysis.[2]
-
pH Alterations: Different anticoagulants can alter the pH of the plasma sample, which may affect the stability of this compound.[4][5]
-
Dilution Effects: Liquid anticoagulants like K3-EDTA can cause a slight dilution of the plasma sample, potentially leading to lower measured concentrations.[6]
Q3: Are there differences between K2-EDTA and K3-EDTA for this compound analysis?
While both are strong chelating agents, they differ in their formulation. K3-EDTA is a liquid, which can lead to a 1-2% dilution of the blood sample.[6] K2-EDTA is spray-dried onto the tube walls. The International Council for Standardization in Haematology recommends K2-EDTA for blood cell counting due to less red blood cell shrinkage compared to K3-EDTA.[6] For LC-MS/MS analysis of small molecules, some studies have found no significant impact when switching between different EDTA counter-ions, but this needs to be verified for this compound.[4][7]
Q4: Can I use samples collected with Sodium Citrate?
Sodium citrate is generally not recommended for LC-MS/MS analysis of small molecules due to the potential for ion suppression.[2] The citrate and sodium ions can interfere with the ionization process.
Q5: A study on vitamin D metabolites showed higher levels of 1,25-dihydroxyvitamin D3 in plasma than in serum. What is the implication of this for this compound analysis?
This finding suggests that the coagulation process itself or the presence of anticoagulants can influence the measured concentration of the endogenous analyte.[8] This underscores the importance of consistency in sample type (serum or a specific type of plasma) across all study samples, including calibrators and quality controls, to ensure data integrity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing for this compound | Matrix effects from the anticoagulant. | 1. Optimize Sample Preparation: Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. 2. Chromatographic Optimization: Adjust the mobile phase composition or gradient to better separate this compound from matrix components. 3. Switch Anticoagulant: If using plasma, consider validating your assay with a different anticoagulant (e.g., switching from EDTA to heparin) or using serum. |
| High Variability in Quality Control (QC) Samples | Inconsistent matrix effects between different sample tubes or lots. | 1. Standardize Collection Tubes: Ensure that all samples for a single study are collected using the same type of blood collection tube from the same manufacturer and lot number.[3] 2. Evaluate Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. 3. Use a Stable Isotope Labeled Internal Standard: this compound itself is an internal standard, which should help to compensate for matrix effects. Ensure its concentration is appropriate and that it is added early in the sample preparation process. |
| Low Signal Intensity or Poor Sensitivity | Ion suppression caused by the anticoagulant. | 1. Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering matrix components. 2. Change Ionization Source/Mode: If available, try switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), as they can have different susceptibilities to matrix effects.[3] 3. Check for Adducts: Examine the mass spectra for potential adducts with counter-ions from the anticoagulant (e.g., [M+K]+, [M+Na]+). |
| Inconsistent Results Compared to Literature/Other Methods | A systematic bias introduced by the chosen anticoagulant. | 1. Cross-Validation: If possible, analyze a subset of samples collected in both serum and the plasma type to determine if there is a consistent bias. 2. Method Re-validation: A full method validation should be performed using the specific anticoagulant to establish accuracy and precision. |
Data on Anticoagulant Effects
While direct quantitative data on the impact of different anticoagulants on this compound analysis is limited in the published literature, the following table summarizes the general potential for interference based on studies of other small molecules analyzed by LC-MS/MS.
| Anticoagulant | Potential for Ion Suppression/Enhancement | Potential for Adduct Formation | General Recommendation for LC-MS/MS |
| Serum (No Anticoagulant) | Low (endogenous matrix effects still present) | None | Highly Recommended |
| Lithium Heparin | Moderate to High[3] | Low | Use with caution; requires thorough validation. |
| Sodium Heparin | Moderate | Moderate (Sodium adducts) | Use with caution; requires thorough validation. |
| K2-EDTA | Moderate | High (Potassium adducts) | Not generally recommended without extensive clean-up.[2] |
| K3-EDTA | Moderate | High (Potassium adducts) | Not generally recommended; potential for dilution.[2][6] |
| Sodium Citrate | High | High (Sodium adducts) | Not Recommended [2] |
Experimental Protocols
Recommended Blood Collection and Initial Processing Protocol
-
Sample Collection: Collect whole blood in a serum separator tube (SST). If plasma is required, collect in a tube with the anticoagulant of choice (heparin is often preferred over EDTA or citrate).
-
Clotting (for Serum): Allow the blood in the SST to clot at room temperature for at least 30 minutes, but no longer than 2 hours.
-
Centrifugation: Centrifuge the tubes at 1,000-1,300 x g for 15 minutes at room temperature to separate the serum or plasma.
-
Aliquoting: Immediately transfer the serum or plasma into labeled, clean polypropylene tubes.
-
Storage: Store the samples at -80°C until analysis.
General this compound Extraction Protocol from Serum/Plasma
This is a generalized protocol and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Thawing: Thaw samples on ice.
-
Internal Standard Spiking: Add an appropriate amount of a different stable isotope-labeled internal standard for Calcitriol (if quantifying endogenous Calcitriol alongside this compound) to all samples, calibrators, and QCs.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase. Vortex to mix.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Figure 1. General Experimental Workflow for this compound Analysis
Caption: Figure 2. Troubleshooting Logic for Inconsistent Results
References
- 1. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 2. UPLC-ESI-QTOF/MS and multivariate data analysis for blood plasma and serum metabolomics: effect of experimental artefacts and anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the Difference Between K2 EDTA and K3 EDTA ? - Zhejiang SKG Medical Technology Co.,Ltd [skgmed.com]
- 7. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. | Semantic Scholar [semanticscholar.org]
- 8. Study of blood collection and sample preparation for analysis of vitamin D and its metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Nuances of Calcitriol Quantification: A Comparative Guide to Assay Performance
For researchers, scientists, and drug development professionals, the accurate measurement of Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of Vitamin D, is paramount for a multitude of research applications, from endocrinology to oncology. This guide provides an objective comparison of assay performance, focusing on the critical parameters of linearity, accuracy, and precision, with a spotlight on methods utilizing Calcitriol-d6 as an internal standard.
The analytical landscape for Calcitriol quantification is dominated by two primary methodologies: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays offer ease of use, LC-MS/MS, particularly when coupled with a stable isotope-labeled internal standard like this compound, is widely recognized as the gold standard due to its superior specificity and sensitivity.[1][2] The use of this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision.
Performance Metrics: A Head-to-Head Comparison
The following tables summarize the performance characteristics of different Calcitriol assay methodologies. Data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Linearity
Linearity assesses the assay's ability to produce results that are directly proportional to the concentration of the analyte in the sample. A high coefficient of determination (R²) value, typically >0.99, indicates excellent linearity.
| Assay Method | Linear Range | Coefficient of Determination (R²) | Reference |
| LC-MS/MS with this compound | 1 - 100 ng/mL | >0.999 | [3] |
| LC-MS/MS with this compound | Not Specified | >0.995 | [4] |
| LC-MS/MS (General) | Not Specified | >0.98 | [1] |
| Immunoassay (DiaSorin LIAISON) | Not Specified | Not Applicable | [5] |
| Immunoassay (IDS iSYS) | Not Specified | Not Applicable | [5] |
Accuracy
Accuracy reflects the closeness of a measured value to the true value. It is often expressed as the percentage of recovery or bias.
| Assay Method | Concentration Level | Accuracy (% Recovery / % Bias) | Reference |
| LC-MS/MS with this compound | 1 ng/mL (LLOQ) | Within 11% of specified concentration | [3] |
| LC-MS/MS with this compound | 5 ng/mL | Within 11% of specified concentration | [3] |
| LC-MS/MS with this compound | 20 ng/mL | Within 11% of specified concentration | [3] |
| LC-MS/MS with this compound | 70 ng/mL | Within 11% of specified concentration | [3] |
| Immunoassay (DiaSorin LIAISON) | Not Specified | Good agreement with LC-MS/MS | [5] |
| Immunoassay (IDS iSYS) | Higher Concentrations | Overestimation compared to LC-MS/MS | [5] |
Precision
Precision measures the degree of reproducibility of measurements under the same conditions and is typically expressed as the coefficient of variation (%CV). Lower %CV values indicate higher precision.
| Assay Method | Concentration Level | Intra-Assay %CV | Inter-Assay %CV | Reference |
| LC-MS/MS with this compound | 1 ng/mL (LLOQ) | 6.8% | Not Reported | [3] |
| LC-MS/MS with this compound | 5 ng/mL | 9.6% | Not Reported | [3] |
| LC-MS/MS with this compound | 20 ng/mL | 3.3% | Not Reported | [3] |
| LC-MS/MS with this compound | 70 ng/mL | 6.8% | Not Reported | [3] |
| Immunoassay (DiaSorin LIAISON) | Not Specified | ≤ 5.2% (Total Imprecision) | Not Reported | [5] |
| Immunoassay (IDS iSYS) | Not Specified | Up to 20.1% (Total Imprecision) | Not Reported | [5] |
Experimental Protocols: A Closer Look at LC-MS/MS
The superior performance of LC-MS/MS assays is underpinned by a meticulous and multi-step experimental protocol. The following provides a generalized yet detailed methodology for a typical Calcitriol assay using this compound.
Sample Preparation
-
Spiking: An internal standard solution of this compound is added to the plasma or serum sample.
-
Protein Precipitation & Lysis: A protein precipitation agent is added to the sample to remove proteins that can interfere with the analysis.
-
Supported Liquid Extraction (SLE): The sample is loaded onto an SLE plate, which contains a solid, inert support. An immiscible organic solvent is then used to elute the analytes of interest, leaving behind polar interferences.[1][3]
-
Solid Phase Extraction (SPE): The eluate from the SLE step is further purified using an SPE cartridge. This step helps to remove remaining matrix components and concentrate the analyte.[3]
-
Evaporation and Reconstitution: The purified extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system.[1]
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 analytical column is commonly used to separate Calcitriol and this compound from other endogenous compounds. A gradient elution with a mobile phase consisting of solvents like methanol or acetonitrile and water with additives like formic acid or ammonium acetate is employed.[4]
-
Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the analytes.[1]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Calcitriol and this compound are monitored to ensure highly selective and sensitive detection.[1][6]
Visualizing the Workflow
To better illustrate the intricate steps involved in a typical LC-MS/MS Calcitriol assay, the following diagram outlines the experimental workflow.
Caption: Experimental workflow for Calcitriol assay using LC-MS/MS.
Conclusion
For researchers requiring the utmost confidence in their Calcitriol measurements, LC-MS/MS methods incorporating this compound as an internal standard offer unparalleled linearity, accuracy, and precision. While immunoassays may provide a simpler workflow, they can suffer from lower precision and potential inaccuracies, particularly at varying concentrations.[5] The detailed experimental protocol and the performance data presented in this guide underscore the robustness of the LC-MS/MS approach, making it the recommended choice for demanding research and drug development applications.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. DSpace [cora.ucc.ie]
- 5. Evaluation of two fully automated immunoassay based tests for the measurement of 1α,25-dihydroxyvitamin D in human serum and comparison with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbio.com [ijbio.com]
Inter-laboratory Comparison of Calcitriol Measurements: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the measurement of calcitriol (1,25-dihydroxyvitamin D), with a focus on the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing Calcitriol-d6 as an internal standard against traditional immunoassays. The data presented is synthesized from single-laboratory validation studies and large-scale inter-laboratory comparison data from the Vitamin D External Quality Assessment Scheme (DEQAS), offering valuable insights into the accuracy and precision of these analytical approaches.
Executive Summary
Accurate measurement of calcitriol, the biologically active form of vitamin D, is critical for research in bone metabolism, renal disease, and various other physiological and pathological processes. While immunoassays have been widely used, their performance can be variable. The advent of LC-MS/MS, particularly with the use of a stable isotope-labeled internal standard like this compound, has offered a more specific and accurate alternative. This guide presents a summary of performance data, detailed experimental protocols for a validated LC-MS/MS method, and visual representations of the relevant biological pathways and analytical workflows to aid researchers in selecting and implementing the most appropriate method for their studies.
Data Presentation: Performance Comparison of Calcitriol Measurement Methods
The following tables summarize the performance characteristics of LC-MS/MS methods, which predominantly use deuterated internal standards like this compound, and immunoassays, based on data from external quality assessment schemes and individual validation studies.
Table 1: Inter-laboratory Performance Based on DEQAS Data
| Performance Metric | LC-MS/MS Methods | Immunoassays (e.g., DiaSorin LIAISON) |
| Mean Bias vs. All-Laboratory Trimmed Mean (ALTM) | Generally lower, with mean biases often within ±5%[1] | Can exhibit significant positive or negative bias, sometimes exceeding ±10%[1] |
| Inter-laboratory Coefficient of Variation (CV) | Typically demonstrates better agreement between labs, with lower overall CVs. | Higher inter-laboratory CVs, indicating greater variability between different laboratories and assay lots. |
| Correlation with Reference Methods | Strong correlation with reference measurement procedures (r² > 0.9)[1] | Weaker correlation and concordance compared to LC-MS/MS[1] |
Table 2: Typical Single-Laboratory Performance Characteristics
| Parameter | LC-MS/MS with this compound | Immunoassay |
| Linearity (r²) | > 0.99[2] | Variable, may be less linear at extremes of the range. |
| Intra-assay Precision (%CV) | < 10%[1] | < 15% |
| Inter-assay Precision (%CV) | < 15%[1] | < 20% |
| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL range (e.g., 1-5 pg/mL). | Generally higher than LC-MS/MS. |
| Specificity | High, due to mass-based detection. | Potential for cross-reactivity with other vitamin D metabolites. |
Experimental Protocols
Key Experiment: Quantification of Calcitriol in Human Serum using LC-MS/MS with this compound Internal Standard
This protocol is a representative example of a validated method for the accurate quantification of calcitriol.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Internal Standard Spiking: To 500 µL of serum, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Precipitate proteins by adding an organic solvent (e.g., acetonitrile or methanol). Vortex and centrifuge to pellet the proteins.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the calcitriol and this compound with a stronger organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transitions monitored are specific precursor-to-product ion pairs for both calcitriol and this compound.
-
Calcitriol: Monitor a specific mass transition (e.g., m/z [M+H]+ → fragment ion).
-
This compound: Monitor the corresponding mass transition for the deuterated internal standard.
-
-
Quantification: The concentration of calcitriol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of calcitriol.
-
Mandatory Visualizations
Biological Pathways and Experimental Workflow
Caption: Overview of Vitamin D metabolism, from synthesis and intake to the production of active calcitriol.
Caption: Simplified genomic signaling pathway of calcitriol in a target cell.
Caption: A typical experimental workflow for the quantification of calcitriol by LC-MS/MS.
References
A Comparative Guide to Calcitriol-d6 and ¹³C-labeled Calcitriol as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Calcitriol, the hormonally active form of Vitamin D, the choice of a suitable internal standard is paramount for achieving accurate and reliable results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The gold standard approach is stable isotope dilution, which involves the use of an isotopically labeled version of the analyte. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for Calcitriol: Deuterium-labeled Calcitriol (Calcitriol-d6) and Carbon-13-labeled Calcitriol.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves identically during sample preparation, chromatography, and ionization. This co-behavior allows for the accurate correction of any analyte loss or variability during the analytical process. It is in this regard that ¹³C-labeled standards are generally considered superior to their deuterated counterparts.[1][2][3]
Chromatographic Co-elution: A significant difference lies in their chromatographic behavior. ¹³C-labeled standards have a molecular weight difference from the native analyte due to the heavier carbon isotope, but their physicochemical properties, such as polarity and hydrophobicity, are virtually identical. This results in perfect co-elution during liquid chromatography (LC).[3] In contrast, deuterated standards can exhibit a chromatographic shift, typically eluting slightly earlier than the non-deuterated analyte. This phenomenon, known as the "isotope effect," is due to the carbon-deuterium (C-D) bond being slightly stronger and less polar than the carbon-hydrogen (C-H) bond.[4] This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[5]
Isotopic Stability: Another important consideration is the stability of the isotopic label. ¹³C labels are incorporated into the carbon backbone of the molecule and are therefore highly stable, with no risk of isotopic exchange.[1] Deuterium labels, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent, which can compromise the integrity of the internal standard.[5]
Experimental Data: Performance of this compound as an Internal Standard
Despite the theoretical advantages of ¹³C-labeling, this compound has been successfully used as an internal standard in numerous validated LC-MS/MS methods for the quantification of Calcitriol in biological matrices. The following tables summarize the performance data from a selection of these studies.
Table 1: Method Validation Parameters for Calcitriol Quantification using this compound Internal Standard
| Parameter | Study 1[8] | Study 2[9] |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 5–200 pg/mL | 1–100 ng/mL |
| Correlation Coefficient (r²) | >0.99 | 0.9993 |
| Intra-day Precision (%CV) | ≤15% | 3.3% - 9.6% |
| Inter-day Precision (%CV) | ≤15% | Not Reported |
| Accuracy (% Bias) | Within ±15% | Within ±11% |
| Mean Recovery | 110.77% | Not Reported |
Table 2: Mass Spectrometry Parameters for Calcitriol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Calcitriol (PTAD derivative) | 574.4 | 314.158 | 14 | [8] |
| This compound (PTAD derivative) | 580.4 | 314.136 | 18 | [8] |
| Calcitriol | 399.310 | 135.100 / 151.030 | 25 / 20 | [9] |
| This compound | 405.331 | 150.863 | 20 | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols from studies utilizing this compound as an internal standard.
Sample Preparation
Method 1: Solid Phase Extraction (SPE) [8]
-
To 500 µL of plasma, add 25 µL of this compound internal standard solution.
-
Add 500 µL of 0.1% (v/v) formic acid and vortex.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Load the supernatant onto a conditioned Phenomenex Strata-X SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
-
Dry the cartridge with nitrogen.
-
Elute the analyte and internal standard with 2 mL of chloroform.
-
Evaporate the eluate to dryness and derivatize with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
Method 2: Supported Liquid Extraction (SLE) followed by SPE [9]
-
To 475 µL of plasma, add 25 µL of standard spiking solution and 20 µL of this compound internal standard solution.
-
Add 100 µL of 10% ammonia solution and mix.
-
Apply the sample to a Thermo Scientific HyperSep Retain PEP 96-well SLE plate.
-
Perform the extraction and subsequent SPE for cleanup.
Liquid Chromatography
Method 1 [8]
-
Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm)
-
Mobile Phase: Gradient elution with acetonitrile and 4.0 mM ammonium trifluoroacetate.
-
Flow Rate: Not specified.
-
Retention Time: Approximately 3.2 ± 0.5 min for Calcitriol and 3.1 ± 0.5 min for this compound.
Method 2 [9]
-
Column: Thermo Scientific Hypersil GOLD Phenyl (50 x 2.1mm, 1.9µm)
-
Mobile Phase A: 70:30 methanol:water + 0.5% formic acid
-
Mobile Phase B: Methanol + 0.5% formic acid
-
Gradient: 100% A to 100% B over 0.5 min, hold at 100% B for 0.5 min, then return to 100% A.
-
Flow Rate: 0.5 mL/min
Visualizing Key Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A general experimental workflow for the quantification of Calcitriol using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbio.com [ijbio.com]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
Comparing LC-MS/MS with immunoassay for Calcitriol analysis
A Comparative Guide to LC-MS/MS and Immunoassay for Calcitriol Analysis
Introduction
Calcitriol, the biologically active form of Vitamin D (1α,25-dihydroxyvitamin D3), is a critical steroid hormone for regulating calcium and phosphate homeostasis, bone health, and various other physiological processes.[1][2] Its accurate measurement in plasma or serum is essential for diagnosing and managing a range of conditions, including chronic renal failure, hypoparathyroidism, and certain types of rickets.[1][3] However, quantifying Calcitriol is analytically challenging due to its extremely low circulating concentrations (picomolar levels), its lipophilic nature, and the presence of interfering metabolites.[2]
The two predominant analytical methodologies for Calcitriol measurement are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay. LC-MS/MS is widely regarded as the gold standard reference method for its superior selectivity and accuracy, while immunoassays are frequently used in clinical laboratories due to their high throughput and ease of automation.[4][5][6] This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Methodology and Experimental Workflows
The fundamental principles and experimental procedures for LC-MS/MS and immunoassay differ significantly, impacting their performance characteristics.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS quantifies Calcitriol by physically separating it from other sample components followed by highly specific mass-based detection. The process involves extensive sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric analysis.[1]
Experimental Protocol (LC-MS/MS):
-
Sample Pre-treatment: A plasma or serum sample (typically 200-500 µL) is aliquoted. A deuterated internal standard (e.g., Calcitriol-d6) is added to correct for analytical variability.[1][2]
-
Extraction: To eliminate matrix interferences and concentrate the analyte, a multi-step extraction is performed. This often involves a combination of protein precipitation, followed by Supported Liquid Extraction (SLE) and/or Solid-Phase Extraction (SPE).[1][7]
-
Derivatization: To enhance ionization efficiency and improve sensitivity, the extracted sample is often derivatized. A common agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the diene structure of Calcitriol, significantly increasing the signal in the mass spectrometer.[2][8]
-
Chromatographic Separation: The derivatized extract is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system. The analyte is separated from other remaining components on a C18 analytical column using a gradient mobile phase.[2]
-
Mass Spectrometric Detection: The separated analyte is ionized (typically via electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific detection by monitoring a specific precursor-to-product ion transition for both Calcitriol and its internal standard.[7]
Immunoassay
Immunoassays utilize the specific binding interaction between an antibody and an antigen (Calcitriol) for quantification. These assays, which include Radioimmunoassay (RIA), Enzyme Immunoassay (EIA), and Chemiluminescent Immunoassay (CLIA), are often automated and require less hands-on time.[9][10]
Experimental Protocol (Immunoassay):
-
Sample Preparation: In many automated immunoassays, serum or plasma samples are used directly with minimal pre-processing, a key advantage for high-throughput environments.[5] Some manual kits may require an initial extraction step.
-
Incubation: The sample is incubated with a specific anti-Calcitriol antibody. A known quantity of labeled Calcitriol (the "tracer," which may be radiolabeled, enzyme-labeled, or chemiluminescent-labeled) is also added. The patient's endogenous Calcitriol and the tracer compete for a limited number of antibody binding sites.
-
Separation: After incubation, the antibody-bound Calcitriol is separated from the free (unbound) Calcitriol.
-
Detection: The signal from the tracer in the bound fraction is measured. In this competitive format, the signal is inversely proportional to the concentration of Calcitriol in the sample.
-
Quantification: The concentration is determined by comparing the signal to a standard curve generated with known Calcitriol concentrations.
Performance Comparison
The choice between LC-MS/MS and immunoassay often depends on a trade-off between accuracy and throughput. The following table summarizes key performance metrics based on published data.
| Parameter | LC-MS/MS | Immunoassay | Key Considerations |
| Specificity | High. Differentiates Calcitriol from other metabolites (e.g., C3-epimers, 24,25(OH)₂D₃) via chromatography and mass.[5][7] | Variable. Prone to cross-reactivity with other vitamin D metabolites, leading to potential over- or under-estimation.[4][5] Performance varies significantly between manufacturers.[9] | LC-MS/MS is the method of choice when high specificity is critical, such as in research or when measuring multiple vitamin D forms. |
| Sensitivity (LLOQ) | Very High. Typically in the low pg/mL range (e.g., 1-10 pg/mL).[2][11] | Moderate to High. Varies by assay; may be less sensitive than optimized LC-MS/MS methods. Functional sensitivity can be around 8.8 nmol/L (3.5 ng/mL) for some automated assays.[6] | For studies requiring quantification of very low Calcitriol levels, LC-MS/MS is superior. |
| Accuracy | High. Considered the "gold standard" or reference method.[6] Recovery tests show high accuracy (e.g., 93-124%).[4] | Variable. Results can show significant bias and poor agreement when compared to LC-MS/MS.[4][12] Some automated assays show strong correlation, while others perform poorly.[9] | Immunoassay results should be interpreted with caution, as they may not be directly comparable to LC-MS/MS values. |
| Precision (%CV) | High. Intra- and inter-day CVs are typically <10%, and often <5%.[1][4] | Variable. Can be good (CVs <10%), but some assays show higher imprecision, with inter-assay CVs exceeding 10% or even 20%.[4][9] | LC-MS/MS generally offers better reproducibility. |
| Linearity | Excellent dynamic range demonstrated (e.g., 1-100 ng/mL or 10-400 pg/mL).[1][8] | Good, but may be more limited than LC-MS/MS. | Both methods can provide linear results within their validated ranges. |
| Throughput | Low to Moderate. Complex and time-consuming sample preparation limits throughput.[7] | High. Amenable to full automation with minimal sample pre-processing, allowing for rapid analysis of large sample batches.[5] | Immunoassays are ideal for routine clinical laboratories with high sample volumes. |
| Cost & Expertise | High. Requires expensive instrumentation and highly trained personnel.[4] | Lower. Automated analyzers are common in clinical labs, and reagent costs per sample are generally lower.[13] | The capital investment and operational expertise required for LC-MS/MS are significant barriers to its widespread adoption. |
Summary and Recommendations
The decision to use LC-MS/MS or immunoassay for Calcitriol analysis depends heavily on the specific application.
Choose LC-MS/MS for:
-
Research Applications: When the highest level of accuracy, specificity, and sensitivity is required.
-
Reference Method Development: For establishing target values for quality control materials.
-
Metabolite Profiling: When needing to differentiate and quantify Calcitriol alongside other vitamin D metabolites.[5]
-
Clinical Cases Requiring High Accuracy: When immunoassay results are ambiguous or suspected to be inaccurate due to interferences.
Choose Immunoassay for:
-
High-Volume Clinical Testing: For routine screening and patient monitoring where high throughput and rapid turnaround time are critical.[5]
-
Laboratories without Mass Spectrometry: When access to expensive equipment and specialized personnel is limited.[6]
-
Cost-Sensitive Applications: When a lower cost per sample is a primary consideration.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. ijbio.com [ijbio.com]
- 3. labcorp.com [labcorp.com]
- 4. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 9. Evaluation of two fully automated immunoassay based tests for the measurement of 1α,25-dihydroxyvitamin D in human serum and comparison with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Limitations of Platform Assays to Measure Serum 25OHD Level Impact on Guidelines and Practice Decision Making - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Calcitriol assays between different analytical platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of calcitriol (1,25-dihydroxyvitamin D), the biologically active form of vitamin D, is crucial for research in bone metabolism, kidney disease, and various other physiological and pathological processes. The selection of an appropriate analytical platform is a critical decision, as methods vary significantly in their performance characteristics. This guide provides an objective comparison of the most common analytical platforms for calcitriol measurement—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Automated Immunoassays, and Radioimmunoassay (RIA)—supported by experimental data to aid in the selection of the most suitable method for your research needs.
Overview of Analytical Platforms
Measuring circulating calcitriol is challenging due to its low physiological concentrations (in the picomolar range), its lipophilic nature, and its tight binding to vitamin D-binding protein (DBP).[1][2] Three primary methodologies have been developed to address these challenges, each with its own set of advantages and limitations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard or reference method, LC-MS/MS offers high specificity and sensitivity. It physically separates calcitriol from other vitamin D metabolites and interfering substances before detection based on molecular mass.[1]
-
Automated Immunoassays (e.g., CLIA, ELISA): These platforms, such as the DiaSorin LIAISON® XL and Roche Cobas systems, offer high throughput, reduced turnaround time, and ease of use, making them suitable for clinical laboratories.[3][4] They utilize antibodies or binding proteins to capture and detect calcitriol.[3]
-
Radioimmunoassay (RIA): A traditional method that was one of the first to be developed for calcitriol measurement. It is a highly sensitive technique but often involves hazardous radioactive materials and requires extensive sample preparation.[5][6]
Performance Characteristics
The performance of these platforms can be evaluated based on several key parameters. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Performance Metric | LC-MS/MS | Automated Immunoassay (DiaSorin LIAISON® XL) | Radioimmunoassay (RIA) |
| Linearity Range | 4.0 - 160.0 pg/mL[7] | Assay Range: 3.36 - 210 pg/mL (IDS RIA kit)[8] | Assay Range: 3.36 - 210 pg/mL (IDS RIA kit)[8] |
| Limit of Quantification (LOQ) | 4 pg/mL[9] | Lower Limit of Quantification: 12 pmol/L (5 pg/mL)[10] | Sensitivity: 2 pg/tube[5] |
| Intra-Assay Precision (%CV) | 5.9% - 9.1%[9] | ≤9.4%[11] | 7.4%[5] |
| Inter-Assay Precision (%CV) | 3.9% - 10.6%[9] | ≤9.4%[11] | 12.6%[5] |
| Correlation with LC-MS/MS (r²) | N/A (Reference Method) | 0.9331 (in adults), 0.6536 (in pediatrics)[1][11] | Varies; often requires extensive purification[5] |
| Concordance with LC-MS/MS (CCC) | N/A (Reference Method) | 0.959 (in adults), 0.782 (in pediatrics)[1][11] | Poor without extensive purification[3] |
| Bias vs. LC-MS/MS | N/A (Reference Method) | Mean difference of -1.6 pmol/L in adults and -9.8 pmol/L in pediatrics[1][11] | Can show significant bias without proper extraction[6] |
Experimental Workflows and Methodologies
The experimental protocols for each platform differ significantly, particularly in the sample preparation stages. Understanding these workflows is key to appreciating the sources of potential variability and error.
Experimental Workflow: Cross-Validation of Calcitriol Assays
Caption: A generalized workflow for the cross-validation of a test assay against a reference method for calcitriol measurement.
Detailed Methodologies
1. LC-MS/MS Protocol Outline
This method is characterized by its rigorous sample clean-up to ensure high specificity.
-
Sample Pre-treatment and Internal Standard Spiking: A deuterated internal standard (e.g., Calcitriol-d6) is added to a plasma or serum sample.[12]
-
Protein Precipitation: Proteins are precipitated typically using a solvent like methanol or acetonitrile.[13]
-
Extraction: Calcitriol is extracted from the supernatant. This is a critical step and can be performed using:
-
Derivatization (Optional but common): To enhance ionization efficiency and thus sensitivity, calcitriol is often derivatized. A common agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2]
-
LC Separation: The extracted and derivatized sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The system separates calcitriol from other molecules based on its chemical properties.[7][14]
-
MS/MS Detection: The separated calcitriol is ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer, which provides a highly specific and sensitive measurement based on the mass-to-charge ratio of the molecule and its fragments.[13]
2. Automated Immunoassay Protocol Outline (e.g., CLIA)
These protocols are designed for speed and automation.
-
Sample Preparation: Depending on the specific assay, a manual pre-extraction step might be required to separate calcitriol from its binding proteins. However, some newer automated assays are designed to minimize or eliminate this step.[3] For example, the IDS-iSYS assay involves a manual immunoextraction with antibody-coated magnetic particles.[10]
-
Automated Analysis: The prepared sample is placed in the automated analyzer. The general steps inside the analyzer are:
-
Incubation: The sample is incubated with specific antibodies or a recombinant fusion protein that binds to calcitriol.[3]
-
Competitive Reaction: A labeled form of calcitriol competes with the calcitriol in the sample for binding to the antibody. The amount of labeled calcitriol that binds is inversely proportional to the amount of calcitriol in the sample.
-
Washing and Detection: Unbound material is washed away, and the signal from the label (e.g., a chemiluminescent signal) is measured.[10]
-
-
Quantification: The instrument's software calculates the calcitriol concentration based on a standard curve.
3. Radioimmunoassay (RIA) Protocol Outline
This method relies on competitive binding with a radioactive tracer.
-
Extraction: Similar to LC-MS/MS, an extraction step using organic solvents and often followed by chromatography (e.g., HPLC) is necessary to isolate calcitriol from plasma and other interfering vitamin D metabolites.[5]
-
Assay Setup:
-
The extracted sample is incubated with a specific antibody raised against calcitriol.
-
A known amount of radioactively labeled calcitriol (e.g., with ¹²⁵I) is added to the mixture.[6]
-
-
Competitive Binding: The unlabeled calcitriol from the sample and the radioactively labeled calcitriol compete for the limited number of antibody binding sites.
-
Separation: The antibody-bound calcitriol is separated from the free (unbound) calcitriol.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Calculation: The concentration of calcitriol in the sample is determined by comparing the radioactivity with a standard curve. The lower the radioactivity, the higher the concentration of calcitriol in the original sample.
Discussion and Recommendations
The choice of an analytical platform for calcitriol measurement should be guided by the specific requirements of the study.
-
For research requiring the highest accuracy and specificity, particularly when analyzing individual patient samples or in studies involving pediatric populations or potential interfering metabolites, LC-MS/MS is the recommended method. [1][11] Despite its higher complexity and lower throughput, its ability to distinguish between different vitamin D metabolites is a significant advantage.[1]
-
For large-scale clinical trials or epidemiological studies where high throughput and rapid turnaround are essential, automated immunoassays are a viable option. [4] However, it is crucial to be aware of the potential for bias compared to LC-MS/MS.[3][11] Different automated platforms can yield different results, and a weaker correlation has been observed in pediatric samples, possibly due to interfering metabolites.[1][11] Therefore, validation of the chosen immunoassay against an LC-MS/MS method is strongly recommended, especially when establishing reference intervals or making critical clinical decisions.
-
Radioimmunoassays, while historically important, are now less commonly used due to the availability of non-radioactive alternatives. The requirement for extensive sample purification and the handling of radioactive materials make it less practical for most modern laboratories.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 3. Measurement of Circulating 1,25-Dihydroxyvitamin D: Comparison of an Automated Method with a Liquid Chromatography Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,25-dihydroxyvitamin D in the elderly population: Comparison of liquid chromatography tandem mass spectrometry and CLIA immunoassay (LIAISON®XL) methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioimmunoassay for 1,25-dihydroxyvitamin D in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Assessment of Circulating 25(OH)D and 1,25(OH)2D: Where We Are and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idsplc.com [idsplc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of 1,25-dihydroxyvitamin D in serum by LC-MS/MS compared to immunoassay reveals inconsistent agreement in paediatric samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbio.com [ijbio.com]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. apps.thermoscientific.com [apps.thermoscientific.com]
A Comparative Guide to Proficiency Testing Schemes for Vitamin D Metabolites, Including Calcitriol
For researchers, scientists, and drug development professionals engaged in the analysis of vitamin D metabolites, participation in a proficiency testing (PT) or external quality assessment (EQA) scheme is crucial for ensuring the accuracy and reliability of analytical methods. This guide provides a comparative overview of available schemes, with a particular focus on those that include the biologically active form, calcitriol (1,25-dihydroxyvitamin D).
Overview of Major Proficiency Testing Schemes
Two primary organizations offer comprehensive PT/EQA schemes for vitamin D metabolites: the Vitamin D External Quality Assessment Scheme (DEQAS) and the College of American Pathologists (CAP). While both provide robust programs for 25-hydroxyvitamin D (25-OHD), the most commonly measured marker of vitamin D status, options for calcitriol are more specialized.
Key Offerings:
-
DEQAS: Offers a dedicated scheme for 1,25-dihydroxyvitamin D, in addition to its large, accuracy-based program for 25-OHD. DEQAS is a globally recognized scheme with a large number of participants.[1][2][3]
-
CAP: Provides a "1,25 DIHYDROXY VITAMIN D-BMV1" survey for calcitriol, alongside its well-established accuracy-based vitamin D (ABVD) survey for 25-OHD.[4]
A direct quantitative comparison of the performance of participating laboratories in the calcitriol schemes is challenging due to the limited public availability of detailed performance reports. Unlike the 25-OHD schemes, which often have target values assigned by reference measurement procedures from institutions like the National Institute of Standards and Technology (NIST) or the Centers for Disease Control and Prevention (CDC), a reference method for calcitriol is not yet established.[5] Consequently, performance in the DEQAS 1,25(OH)2D scheme is evaluated against the method-specific mean.[5]
Comparison of Calcitriol Proficiency Testing Schemes
The following table summarizes the key features of the DEQAS and CAP proficiency testing schemes for calcitriol.
| Feature | DEQAS 1,25-dihydroxyvitamin D Scheme | CAP 1,25 DIHYDROXY VITAMIN D-BMV1 Survey |
| Provider | Vitamin D External Quality Assessment Scheme (DEQAS) | College of American Pathologists (CAP) |
| Sample Type | 5 samples of unprocessed liquid human serum per distribution.[1][6] | 3 liquid serum specimens per shipment.[4] |
| Frequency | Quarterly distributions (January, April, July, October).[1][6] | Two shipments per year.[4] |
| Target Value Assignment | Method Mean (the mean of results from laboratories using the same analytical method).[5] | Information not publicly available. |
| Performance Evaluation | Results are expected to be within ±30% of the Method Mean.[1] | Information not publicly available. |
| Data Reporting | Participants receive reports with their performance data and summary statistics for their method group.[5] | Participants receive evaluation reports. |
| Accreditation | DEQAS is not separately accredited but operates within a CPA-accredited department and is aligning with ISO 17043.[3] | CAP is a major accrediting organization for clinical laboratories. |
| Publicly Available Data | Detailed quantitative performance data is not readily available in public reports. | Detailed quantitative performance data is not readily available in public reports. |
Experimental Protocols
The methodologies employed by PT schemes are designed to mimic real-world laboratory conditions as closely as possible.
DEQAS 1,25-dihydroxyvitamin D Scheme: A Detailed Look
Sample Preparation and Distribution:
-
Source Material: Serum is sourced from blood donations, often from patients undergoing therapeutic venesection for conditions like hemochromatosis, with informed consent.[1]
-
Processing: The serum is pooled and is not adulterated with preservatives or other substances that could interfere with assays.[1][6] The scheme avoids artificially manipulating serum to create high or low concentrations for performance assessment samples to prevent spurious results in some assays.[1]
-
Aliquoting and Distribution: The pooled serum is aliquoted into vials, with five samples comprising a quarterly distribution set. These are shipped to participating laboratories at ambient temperature.[1][6] DEQAS has demonstrated the stability of vitamin D metabolites under these conditions.[5]
Participant Analysis and Data Submission:
-
Analysis: Participating laboratories analyze the samples using their routine analytical methods for calcitriol.
-
Data Submission: Results are submitted electronically via the DEQAS participant portal.[7][8] Participants also provide details about the method and kit lot numbers used.[7][8]
Data Analysis and Reporting:
-
Statistical Analysis: The submitted data is statistically analyzed. An "All-Laboratory Trimmed Mean" (ALTM) is calculated by removing the highest and lowest 5% of results.[5] For the 1,25(OH)2D scheme, the primary performance metric is the "Method Mean," which is the trimmed mean for each specific analytical method group with a sufficient number of users.[5]
-
Performance Evaluation: A participant's performance is deemed satisfactory if their results fall within ±30% of the Method Mean for at least 80% of the samples in a distribution cycle.[1]
-
Reporting: Participants receive a report that includes their own results, the Method Mean, standard deviation, and coefficient of variation for their method group.[5]
Visualizing the Proficiency Testing Workflow
The following diagrams illustrate the typical workflow of a proficiency testing scheme and the key considerations for selecting an appropriate scheme.
Conclusion
Participation in a reputable proficiency testing scheme is a cornerstone of quality assurance for laboratories measuring vitamin D metabolites. For the challenging analysis of calcitriol, the DEQAS 1,25-dihydroxyvitamin D scheme provides a dedicated and well-structured program. While the absence of a reference method for calcitriol currently limits performance evaluation to method-specific means, participation in such schemes remains the most effective way for laboratories to assess and improve the comparability and accuracy of their results. Researchers and clinical laboratories should carefully consider the features of available schemes to select the one that best meets their specific needs for quality control and accreditation.
References
Evaluating the Cost-Effectiveness of Calcitriol-d6 in Routine Analysis: A Comparative Guide
In the landscape of clinical and research diagnostics, the accurate quantification of Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of Vitamin D, is paramount for the assessment of various physiological and pathological conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. A critical component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard to ensure accuracy and precision. This guide provides a comprehensive evaluation of the cost-effectiveness of Calcitriol-d6 as an internal standard in the routine analysis of Calcitriol.
The Critical Role of Internal Standards in Calcitriol Analysis
The quantitative analysis of Calcitriol in biological matrices such as serum and plasma presents significant challenges due to its low endogenous concentrations and the complexity of the matrix. Internal standards are essential to compensate for variations during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. An ideal internal standard should be chemically and physically similar to the analyte but mass-distinguishable. Deuterated analogs, such as this compound, are considered the gold standard for this purpose.
The cost-effectiveness of an internal standard is not solely determined by its purchase price but also by its impact on the overall analytical performance and workflow efficiency. A reliable internal standard minimizes the need for repeat analyses, ensures data of the highest quality, and ultimately contributes to long-term cost savings.
Calcitriol Signaling Pathway: A Brief Overview
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2][3][4] Understanding this pathway is crucial for appreciating the significance of accurate Calcitriol measurement. The binding of Calcitriol to the VDR leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium and phosphate homeostasis, bone metabolism, and immune function.[1][2][4][5]
Performance Comparison of Deuterated Internal Standards
While direct head-to-head cost-effectiveness studies are scarce, the analytical performance of methods utilizing deuterated internal standards provides a strong basis for evaluation. The key performance indicators for an analytical method are its accuracy, precision, linearity, and recovery. The table below summarizes typical performance characteristics reported in studies using deuterated Calcitriol internal standards for LC-MS/MS analysis.
| Performance Metric | This compound | Other Deuterated Standards (e.g., Calcitriol-d3) | Key Considerations for Cost-Effectiveness |
| Accuracy (% Bias) | Typically < 15% | Typically < 15% | High accuracy reduces the risk of erroneous results, preventing costly clinical decisions or research redirection. |
| Precision (%RSD) | Typically < 15% | Typically < 15% | High precision ensures reproducibility, minimizing the need for repeat measurements and saving on reagents and instrument time. |
| Linearity (r²) | > 0.99 | > 0.99 | A wide linear range allows for the quantification of a broader range of patient samples without dilution, streamlining the workflow. |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible | Consistent recovery ensures that the internal standard effectively tracks the analyte through sample preparation, leading to reliable results. |
| Mass Difference (Da) | +6 | +3 | A larger mass difference from the native analyte minimizes potential isotopic crosstalk, enhancing data quality and reducing the need for complex data analysis or re-runs. |
Experimental Protocols: A Representative LC-MS/MS Method
The following provides a detailed methodology for a typical LC-MS/MS analysis of Calcitriol using a deuterated internal standard.
Sample Preparation
-
Protein Precipitation: To 200 µL of serum or plasma, add 600 µL of acetonitrile containing the this compound internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the Calcitriol and this compound with an appropriate solvent (e.g., methanol/ethyl acetate mixture).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Calcitriol and this compound are monitored.
References
- 1. mdpi.com [mdpi.com]
- 2. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Calcitriol? [synapse.patsnap.com]
- 5. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling Calcitriol-d6
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Calcitriol-d6. Adherence to strict safety and disposal protocols is critical to mitigate risks and ensure the well-being of all personnel. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
This compound, a deuterated form of the hormonally active vitamin D metabolite Calcitriol, is a potent compound requiring careful handling.[1][2] Exposure can lead to adverse health effects, making the use of appropriate Personal Protective Equipment (PPE) and engineering controls mandatory.[3][4]
Personal Protective Equipment (PPE)
The selection of PPE is dependent on the specific laboratory activity and the associated risk of exposure. A risk assessment should be conducted to determine the appropriate level of protection.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[5] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.[5] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[5] |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling potent compounds is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from receipt of the compound to its final disposal.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[6][7]
| Waste Type | Container | Disposal Procedure |
| Solid Waste (unused compound, contaminated labware like pipette tips and vials) | Designated, puncture-resistant, sealed container labeled "Hazardous Waste" with the chemical name. | Collect in the designated container. Do not overfill. Arrange for pickup by a certified hazardous waste vendor.[5][7] |
| Liquid Waste (solutions containing this compound, contaminated solvents) | Designated, leak-proof, and sealable container labeled "Hazardous Waste" with the chemical name and approximate concentration. | Collect all liquid waste in the designated container. Store in a secure hazardous waste accumulation area.[7] |
| Contaminated PPE (gloves, disposable lab coats, sleeves) | Sealed bag or container labeled as hazardous waste. | Carefully doff PPE to avoid self-contamination and place it in the designated sealed bag.[5] |
| Sharps (needles, syringes) | Puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste". | Do not recap, bend, or break needles. Seal the container when it is three-quarters full and place it in the designated hazardous waste area.[8] |
Emergency Procedures:
In the event of a spill, clear the area of personnel and move upwind.[6] A spill kit with appropriate PPE, absorbent materials, and cleaning agents should be readily available.[8] For spills of solid material, dampen with water to prevent dusting before sweeping into a suitable container for disposal.[6] In case of accidental exposure, such as skin contact, immediately flush the affected area with plenty of water and seek medical attention.[4] For inhalation, move the individual to fresh air and seek immediate medical attention.[3] All personnel must be trained on these emergency procedures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
